Mal-PEG36-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C86H159N3O43 |
|---|---|
Molecular Weight |
1923.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C86H159N3O43/c90-81(5-8-88-82(91)1-2-83(88)92)87-7-10-97-12-14-99-16-18-101-20-22-103-24-26-105-28-30-107-32-34-109-36-38-111-40-42-113-44-46-115-48-50-117-52-54-119-56-58-121-60-62-123-64-66-125-68-70-127-72-74-129-76-78-131-80-79-130-77-75-128-73-71-126-69-67-124-65-63-122-61-59-120-57-55-118-53-51-116-49-47-114-45-43-112-41-39-110-37-35-108-33-31-106-29-27-104-25-23-102-21-19-100-17-15-98-13-11-96-9-6-86(95)132-89-84(93)3-4-85(89)94/h1-2H,3-80H2,(H,87,90) |
InChI Key |
BSBCTOQFTMMUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Mal-PEG36-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the heterobifunctional crosslinker, Mal-PEG36-NHS ester, detailing its chemical properties, reaction mechanisms, and applications in bioconjugation, drug delivery, and nanotechnology.
Introduction
This compound is a heterobifunctional crosslinking reagent that has emerged as a pivotal tool in the field of bioconjugation and drug development. Its unique architecture, featuring a maleimide group, a 36-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, allows for the covalent linkage of sulfhydryl (-SH) and amine (-NH2) functionalities. This enables the precise construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and proteolysis-targeting chimeras (PROTACs).
The extended PEG36 spacer imparts several advantageous properties to the linker and the resulting conjugates. It enhances water solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the pharmacokinetic and pharmacodynamic profiles of modified biomolecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed reaction kinetics, experimental protocols for key applications, and data presentation to aid researchers in its effective utilization.
Chemical and Physical Properties
This compound is characterized by its three primary functional components: the maleimide group, the NHS ester, and the PEG36 spacer.
| Property | Value | Reference |
| Molecular Formula | C86H159N3O43 | [1] |
| Molecular Weight | ~1923.2 g/mol | [1] |
| Appearance | White to off-white solid | General Product Information |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM); limited solubility in aqueous buffers. | [2][3] |
| Purity | Typically >95% | General Product Information |
| Storage | -20°C, desiccated. Moisture-sensitive. | [4] |
Reaction Mechanisms and Kinetics
The utility of this compound lies in its ability to selectively react with primary amines and sulfhydryl groups in a controlled, often sequential, manner.
NHS Ester Reaction with Primary Amines
The NHS ester moiety reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form stable amide bonds. This reaction is typically performed in a slightly alkaline buffer.
-
Optimal pH: 7.0 - 9.0
-
Reaction Time: 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.
It is crucial to be mindful of the hydrolysis of the NHS ester, which is a competing reaction in aqueous environments, particularly at higher pH values.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | General NHS Ester Chemistry |
| 8.0 | 25 | 1 hour | |
| 8.6 | 4 | 10 minutes |
Maleimide Reaction with Sulfhydryls
The maleimide group reacts specifically with free sulfhydryl groups (e.g., from cysteine residues) via a Michael addition reaction to form a stable thioether bond.
-
Optimal pH: 6.5 - 7.5
-
Reaction Time: 30 minutes to 2 hours at room temperature.
At pH values above 7.5, the maleimide group can undergo hydrolysis and also react with primary amines, leading to a loss of specificity.
References
Mal-PEG36-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Maleimide-Polyethylene Glycol (36 units)-N-hydroxysuccinimide ester (Mal-PEG36-NHS ester). This heterobifunctional crosslinker is a cornerstone in the field of bioconjugation, enabling the covalent linkage of molecules containing primary amines and sulfhydryl groups. This guide offers detailed quantitative data, experimental protocols, and visual diagrams to facilitate its effective use in research, diagnostics, and therapeutic development.
Core Structure and Properties
This compound is a chemical crosslinker composed of three key functional components: a maleimide group, a 36-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The NHS ester group reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[2]
The 36-unit PEG spacer is a hydrophilic chain that imparts several advantageous properties to the crosslinker and the resulting conjugate. It significantly increases the water solubility of the molecule and the final bioconjugate, which is particularly beneficial when working with hydrophobic molecules that are prone to aggregation.[2][3] The long, flexible PEG chain also reduces steric hindrance during conjugation, allowing for efficient reaction between large biomolecules.[1] Furthermore, the PEG moiety is known for its biocompatibility and non-immunogenic nature.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These values are compiled from various suppliers and should be considered as typical.
| Property | Value | Reference |
| Molecular Formula | C86H159N3O43 | |
| Molecular Weight | ~1923.18 g/mol | |
| PEG Spacer Length | 117 atoms, ~139.7 Å | |
| Appearance | Oil or solid | |
| Color | Off-white to light yellow |
Solubility
The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 62.5 mg/mL (32.50 mM) | |
| Water and aqueous buffers | ~10 mM (solubility decreases with increasing salt concentration) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.30 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.30 mM) |
Stability and Reactivity
The stability of the reactive end groups of this compound is highly dependent on pH and the presence of moisture. The NHS ester is particularly susceptible to hydrolysis, a competing reaction that increases with pH. The maleimide group is more stable but can also undergo hydrolysis at higher pH values.
| Reactive Group | Optimal pH Range for Reaction | Stability Considerations | Reference |
| NHS Ester | 7.0 - 9.0 | Hydrolyzes in aqueous solutions; rate of hydrolysis increases with pH. Half-life is approximately 1 hour at pH 8.0 and 25°C, and 10 minutes at pH 8.6 and 4°C. Moisture-sensitive, should be stored with a desiccant. | |
| Maleimide | 6.5 - 7.5 | More stable than the NHS ester. Above pH 7.5, the maleimide ring can open, rendering it unreactive towards sulfhydryls. Also, at higher pH, primary amines can compete with thiols for reaction with the maleimide group. |
Experimental Protocols
The following sections provide a detailed, generalized protocol for a two-step bioconjugation reaction using this compound to link a protein containing primary amines (Protein-NH2) to a molecule containing a sulfhydryl group (Molecule-SH).
Materials and Reagents
-
This compound
-
Protein-NH2 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Molecule-SH (e.g., peptide, oligonucleotide)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment
Step 1: Reaction of this compound with Protein-NH2
This initial step involves the labeling of the amine-containing protein with the NHS ester end of the crosslinker.
-
Preparation of Protein-NH2 : Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange must be performed using a desalting column or dialysis.
-
Preparation of this compound Solution : Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. It is crucial to allow the vial of the crosslinker to equilibrate to room temperature before opening to prevent moisture condensation.
-
Conjugation Reaction : Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker : Remove the unreacted this compound using a desalting column or by dialysis against the Conjugation Buffer. This step is critical to prevent the unreacted crosslinker from reacting with the sulfhydryl-containing molecule in the next step.
Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH
In this second step, the maleimide groups now present on the protein surface react with the sulfhydryl group of the second molecule.
-
Preparation of Molecule-SH : Ensure the sulfhydryl-containing molecule is ready for conjugation. If it contains disulfide bonds, they must be reduced to free sulfhydryls prior to this step.
-
Conjugation Reaction : Combine the desalted maleimide-activated protein with the Molecule-SH in a molar ratio that is consistent with the desired final conjugate.
-
Incubation : Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional) : To cap any unreacted maleimide groups, a quenching reagent such as cysteine can be added.
-
Purification of the Final Conjugate : Purify the final bioconjugate from excess Molecule-SH and other reaction byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: Two-step bioconjugation workflow using this compound.
Caption: Chemical reaction mechanism of this compound.
Applications
The versatility and favorable properties of this compound have led to its widespread use in various applications, including:
-
Antibody-Drug Conjugates (ADCs): It serves as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
Bioconjugation: Linking peptides, proteins, or nucleic acids for various research and diagnostic purposes.
-
Nanotechnology: Functionalizing nanoparticles, biosensors, and other surfaces for targeted delivery and detection.
-
PROTACs: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
-
Improving Pharmacokinetics: The PEG spacer can improve the solubility and in vivo circulation time of conjugated drugs.
References
An In-depth Technical Guide to Mal-PEG36-NHS Ester Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of Mal-PEG36-NHS ester bioconjugation chemistry. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to successfully utilize this versatile heterobifunctional linker in their work.
Introduction to this compound
This compound is a heterobifunctional crosslinker that features a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 36-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the covalent and specific conjugation of two different biomolecules, typically a thiol-containing molecule to an amine-containing molecule.[3] The hydrophilic PEG chain enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can minimize immunogenicity.[1][2] This crosslinker is widely employed in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized nanoparticles.
Key Features:
-
Maleimide Group: Reacts specifically with sulfhydryl (thiol) groups (-SH), commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.
-
NHS Ester Group: Reacts with primary amines (-NH2), such as those on lysine residues and the N-terminus of proteins, to form a stable amide bond.
-
PEG36 Spacer: A long, flexible, and hydrophilic polyethylene glycol chain that increases the solubility and biocompatibility of the resulting conjugate.
Core Reaction Chemistries
The utility of this compound lies in its two distinct reactive moieties, enabling a two-step sequential conjugation.
Maleimide-Thiol Reaction
The reaction between a maleimide and a thiol group proceeds via a Michael addition. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and reaction with amines.
Caption: Maleimide-Thiol Conjugation via Michael Addition.
NHS Ester-Amine Reaction
NHS esters react with primary amines through nucleophilic acyl substitution to form a stable and irreversible amide bond. This reaction is most efficient in the pH range of 7.2 to 8.5. At lower pH, amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.
Caption: NHS Ester-Amine Conjugation via Nucleophilic Acyl Substitution.
Quantitative Data Summary
The efficiency of bioconjugation reactions with this compound is influenced by several factors, including pH, temperature, molar ratios of reactants, and reaction time.
Table 1: Optimal Reaction Conditions
| Reaction | Functional Group | Optimal pH Range | Recommended Buffer |
| Maleimide Conjugation | Thiol (-SH) | 6.5 - 7.5 | Phosphate, HEPES, Bicarbonate |
| NHS Ester Conjugation | Amine (-NH2) | 7.2 - 8.5 | Phosphate, HEPES, Borate |
Note: Avoid amine-containing buffers like Tris for NHS ester reactions as they will compete for reaction.
Table 2: Stability and Hydrolysis of Reactive Groups
| Reactive Group | Condition | Half-life | Notes |
| NHS Ester | pH 7.0, 0°C | 4-5 hours | Hydrolysis rate increases with pH. |
| NHS Ester | pH 8.6, 4°C | 10 minutes | Should be used immediately after reconstitution. |
| Maleimide | pH > 7.5 | Slow hydrolysis | Loses specificity for thiols at higher pH. |
| Thioether Bond (from Maleimide) | In vivo | Can undergo retro-Michael reaction and thiol exchange. | Ring-opening hydrolysis of the succinimide can stabilize the linkage. |
Table 3: Reported Conjugation Efficiencies
| Conjugation System | Molar Ratio (Maleimide:Ligand) | Reaction Time | Temperature | Conjugation Efficiency | Reference |
| cRGDfK peptide to PLGA NPs | 2:1 | 30 min | Room Temp | 84 ± 4% | |
| 11A4 nanobody to PLGA NPs | 5:1 | 2 hours | Room Temp | 58 ± 12% |
Experimental Protocols
A typical bioconjugation strategy using this compound involves a two-step sequential process to ensure specificity. It is crucial to perform the NHS ester-amine reaction first, as the maleimide group is more stable at the optimal pH for the NHS ester reaction.
General Two-Step Conjugation Workflow
Caption: General two-step workflow for bioconjugation.
Detailed Protocol: Antibody-Peptide Conjugation
This protocol describes the conjugation of a thiol-containing peptide to an antibody.
Materials:
-
Antibody (amine-containing)
-
Thiol-containing peptide
-
This compound
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reaction Buffer B: PBS with 10 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Step 1: Activation of Antibody with this compound:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
To stop the reaction, you can optionally add a small amount of Quenching Buffer.
-
-
Purification of Maleimide-Activated Antibody:
-
Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer B. This buffer exchange also prepares the activated antibody for the next reaction step.
-
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in Reaction Buffer B. If the peptide has disulfide bonds, it may require reduction prior to conjugation using a reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Peptide:
-
Add a 1.5- to 5-fold molar excess of the thiol-peptide to the purified maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Final Purification:
-
Purify the final antibody-peptide conjugate from unreacted peptide and other byproducts using an appropriate method such as size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling and confirm purity using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
Application in Targeted Drug Delivery
A primary application of this compound is in the construction of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs). In this context, the antibody serves as the targeting moiety, the PEG linker enhances pharmacokinetic properties, and the second biomolecule is a cytotoxic drug.
Caption: Workflow of an Antibody-Drug Conjugate (ADC).
Troubleshooting and Considerations
-
Hydrolysis of Reagents: this compound is moisture-sensitive. It should be stored desiccated at -20°C and brought to room temperature before opening to prevent condensation. Solutions should be prepared fresh and used immediately.
-
Order of Reactions: For heterobifunctional linkers, it is generally advisable to react the less stable functional group first. In this case, the NHS ester should be reacted with the amine-containing molecule before the maleimide is reacted with the thiol-containing molecule.
-
Thiol-Maleimide Adduct Stability: The thioether bond formed can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate. This can be mitigated by hydrolysis of the succinimide ring, which can be promoted by using maleimide derivatives with electron-withdrawing groups or by specific formulation strategies.
-
Molar Ratios: The optimal molar ratio of the crosslinker to the biomolecule should be determined empirically for each specific application to achieve the desired degree of labeling without causing precipitation or loss of activity.
-
Purification: Efficient removal of excess crosslinker and unreacted biomolecules is critical to obtain a pure conjugate and to prevent unwanted side reactions in subsequent steps.
This guide provides a foundational understanding of this compound bioconjugation chemistry. For specific applications, further optimization of the described protocols will be necessary to achieve the desired outcomes.
References
An In-depth Technical Guide to the Solubility and Stability of Mal-PEG36-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Maleimide-PEG36-N-hydroxysuccinimide (Mal-PEG36-NHS) ester, a heterobifunctional crosslinker critical in bioconjugation and drug development. Understanding these properties is paramount for the successful design and execution of conjugation strategies, ensuring the integrity and reactivity of this versatile molecule.
Core Concepts: Structure and Reactivity
Mal-PEG36-NHS ester is a polyethylene glycol (PEG)-based linker featuring two distinct reactive moieties: a maleimide group and an N-hydroxysuccinimide (NHS) ester. The extended PEG36 chain enhances the molecule's hydrophilicity, imparting favorable solubility characteristics in aqueous media and reducing steric hindrance during conjugation reactions.[1]
The NHS ester facilitates the covalent attachment to primary amines (-NH2), such as those found on lysine residues and the N-termini of proteins, forming a stable amide bond. This reaction is most efficient in the pH range of 7.2 to 8.5.[2][] Conversely, the maleimide group specifically reacts with sulfhydryl groups (-SH), present on cysteine residues, to form a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[4]
Solubility Profile
The solubility of this compound is a critical consideration for its application in various experimental settings. The presence of the long, hydrophilic PEG chain generally confers good solubility in aqueous buffers and a range of organic solvents.[5]
| Solvent/Buffer System | Reported Solubility | Notes |
| Aqueous Buffers | ~10 mM | Solubility can be influenced by buffer composition and salt concentration. Avoid buffers with primary amines (e.g., Tris, glycine). |
| Dimethylsulfoxide (DMSO) | Soluble (e.g., 62.5 mg/mL) | A common solvent for preparing stock solutions. Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic. |
| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for initial dissolution. Ensure it is free of dimethylamine, which can react with the NHS ester. |
| Acetonitrile (ACN) | Soluble | |
| Methylene Chloride (DCM) | Soluble | |
| Dimethylacetamide (DMAC) | Soluble |
Note: For aqueous applications, it is common practice to first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before diluting it into the final aqueous reaction buffer. The final concentration of the organic solvent should typically be kept below 10% to maintain the stability and solubility of protein reactants.
Stability Characteristics
The stability of this compound is dictated by the chemical lability of its two functional groups, the NHS ester and the maleimide. Both are susceptible to hydrolysis, a process that is significantly influenced by pH and temperature.
NHS Ester Stability
The NHS ester is highly susceptible to hydrolysis, which competes with the desired aminolysis reaction. The rate of hydrolysis increases significantly with increasing pH.
| Condition | Half-life of NHS Ester | Reference(s) |
| pH 7.0, 0°C | 4-5 hours | |
| pH 8.0, 25°C | 1 hour | |
| pH 8.6, 4°C | 10 minutes |
Due to its moisture sensitivity, this compound should be stored at -20°C with a desiccant. Vials should be equilibrated to room temperature before opening to prevent moisture condensation. It is strongly recommended to prepare solutions of the reagent immediately before use and to discard any unused portion, as storing it in solution can lead to rapid degradation.
Maleimide Stability
The maleimide group is generally more stable than the NHS ester in aqueous solutions. However, it can also undergo hydrolysis, particularly at pH values above 7.5. This hydrolysis results in the opening of the maleimide ring to form a non-reactive maleamic acid, thus losing its specificity for sulfhydryl groups. Furthermore, at pH values above 7.5, primary amines can begin to compete with thiols for reaction with the maleimide group.
| Condition | Stability Consideration | Reference(s) |
| pH 6.5 - 7.5 | Optimal for reaction with sulfhydryls | |
| pH > 7.5 | Increased rate of hydrolysis and potential for side reactions with amines |
The thioether bond formed upon reaction of the maleimide with a thiol can, under certain conditions, undergo a retro-Michael reaction, leading to dissociation of the conjugate. However, subsequent hydrolysis of the succinimide ring in the conjugate can stabilize the linkage.
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a method for determining the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, phosphate-buffered saline, DMSO)
-
Sealed, screw-cap vials
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system for quantification
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Vortex the mixture vigorously for 2 minutes and then allow it to equilibrate at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry (measuring the absorbance of the NHS leaving group after hydrolysis) or a calibrated HPLC method.
-
Calculation: The solubility is expressed as the concentration of the dissolved compound in the supernatant (e.g., in mg/mL or mM).
Protocol for Assessing Stability
This protocol outlines a general approach for evaluating the stability of this compound under various conditions.
Materials:
-
This compound
-
Aqueous buffers at different pH values (e.g., pH 6.5, 7.4, 8.5)
-
Organic solvents (e.g., DMSO, DMF)
-
Temperature-controlled incubator
-
HPLC system with a suitable column and detector
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired aqueous buffers and/or organic solvents.
-
Stress Conditions:
-
Hydrolytic Stability: Store the buffered solutions at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Solvent Stability: Store the solutions in organic solvents at different temperatures.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Immediately analyze the aliquots by HPLC to quantify the remaining intact this compound. A reversed-phase HPLC method is typically suitable. The appearance of new peaks will indicate the formation of degradation products (e.g., hydrolyzed NHS ester or maleimide).
-
Data Analysis: Plot the percentage of remaining intact this compound against time for each condition. From these plots, the degradation rate and half-life (t½) of the compound under each condition can be determined.
Visualizing Key Pathways and Workflows
To further elucidate the chemical processes and experimental designs discussed, the following diagrams are provided.
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental to its effective use in bioconjugation. Its solubility in both aqueous and organic solvents provides flexibility in experimental design, while a keen awareness of its pH and temperature-dependent stability is crucial for optimizing reaction conditions and ensuring the integrity of the final conjugate. By following the protocols and considering the data presented in this guide, researchers can confidently employ this compound to achieve their desired bioconjugation outcomes.
References
An In-depth Technical Guide to Mal-PEG36-NHS Ester: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG36-N-hydroxysuccinimide ester (Mal-PEG36-NHS ester), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This document details the linker's molecular characteristics, provides structured data on its properties and reaction conditions, and offers detailed experimental protocols for its use.
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker featuring two distinct reactive moieties at its termini: a maleimide group and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for the sequential and specific covalent conjugation of two different types of molecules, typically proteins, peptides, or other biomolecules.
-
NHS Ester Group: This functional group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1]
-
Maleimide Group: This group specifically reacts with free sulfhydryl (thiol, -SH) groups, commonly found on cysteine residues, to form a stable thioether bond.[1]
-
PEG36 Spacer: The long, hydrophilic polyethylene glycol chain, consisting of 36 ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugate.[2] It also provides flexibility and reduces steric hindrance, which can be critical for maintaining the biological activity of the conjugated molecules.
The heterobifunctional nature of this linker is crucial for creating precisely defined bioconjugates, preventing the unwanted homodimerization that can occur with homobifunctional crosslinkers.
Core Properties and Specifications
The molecular characteristics and recommended handling conditions for this compound are summarized below.
Table 1: Molecular and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 1923.18 g/mol | |
| Chemical Formula | C86H159N3O43 | |
| Appearance | Off-white to light yellow oil or solid | |
| Solubility | Soluble in DMSO, DMF, ACN, DCM | |
| PEG Spacer Length | 117 atoms (139.7 Å) |
Table 2: Storage and Handling
| Condition | Recommendation | Rationale | Source(s) |
| Storage Temperature | -20°C, with desiccant | Prevents degradation from moisture and heat. | |
| Handling | Equilibrate vial to room temperature before opening. | Avoids moisture condensation inside the vial, which can hydrolyze the NHS ester. | |
| Solution Stability | Prepare solutions immediately before use. Do not store in solution. | The NHS ester moiety readily hydrolyzes in aqueous solutions and even in hygroscopic solvents like DMSO. |
Reaction Chemistry and Conditions
Successful conjugation with this compound relies on optimizing the reaction conditions for each functional group. A two-step sequential reaction is typically employed to ensure specificity.
Table 3: Recommended Reaction Conditions
| Parameter | NHS Ester Reaction (Amine-Targeting) | Maleimide Reaction (Thiol-Targeting) | Source(s) |
| Target Functional Group | Primary Amine (-NH2) | Sulfhydryl/Thiol (-SH) | |
| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 | |
| Recommended Buffer | Amine-free buffers (e.g., PBS, HEPES) | Phosphate buffer | |
| Buffers to Avoid | Buffers with primary amines (e.g., Tris, Glycine) | ||
| Hydrolysis/Side Reactions | NHS ester hydrolysis increases with pH. | Maleimide ring can open at pH > 7.5, losing specificity for thiols. |
Experimental Protocol: Two-Step Antibody-Drug Conjugation
This section provides a detailed, generalized protocol for conjugating a thiol-containing cytotoxic drug to an antibody using this compound. This is a common workflow in the development of Antibody-Drug Conjugates (ADCs).
Materials Required
-
Antibody (amine-containing protein)
-
Thiol-containing molecule (e.g., cytotoxic drug, peptide)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or Glycine solution
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reducing agent (if antibody disulfides need to be reduced), e.g., TCEP
Step 1: Activation of Antibody with this compound
This first step involves reacting the NHS ester moiety of the linker with the primary amines (lysine residues) on the antibody.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
Linker Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
Calculation of Molar Excess: Determine the volume of the linker stock solution needed to achieve the desired molar excess. A 10- to 50-fold molar excess of the linker over the antibody is a common starting point. A 20-fold molar excess typically results in 4-6 linkers conjugated per antibody.
-
Reaction: Add the calculated volume of the linker solution to the antibody solution while gently stirring. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer. This step is critical to prevent the maleimide groups from being quenched in the next step.
Step 2: Conjugation of Thiol-Containing Molecule
This second step conjugates the thiol-containing molecule to the maleimide groups on the now-activated antibody.
-
Molecule Preparation: Prepare the thiol-containing molecule in a compatible buffer. If the molecule has disulfide bonds, they must be reduced to free thiols prior to this step.
-
Reaction: Combine the purified maleimide-activated antibody with the thiol-containing molecule. The molar ratio should be optimized based on the desired final drug-to-antibody ratio (DAR).
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as N-acetylcysteine or free cysteine can be added to react with any remaining maleimide groups.
-
Final Purification: Purify the final antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove any unreacted drug and other byproducts.
Visualizing the Workflow and Logic
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and chemical logic.
Caption: Figure 1: Two-Step Bioconjugation Workflow
Caption: Figure 2: Chemical Reaction Logic
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): Serves as a stable linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PROTAC Development: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a target-binding ligand to an E3 ligase-binding ligand, inducing selective protein degradation.
-
Nanoparticle Functionalization: Modifies the surface of nanoparticles to attach targeting ligands (e.g., antibodies, peptides) for targeted drug delivery or imaging applications.
-
Protein and Peptide Labeling: Enables the dual labeling of proteins and peptides for various assays, including fluorescence imaging and immunoassays.
-
Biosensor Development: Used to immobilize biomolecules onto sensor surfaces for diagnostic applications.
By providing a stable, hydrophilic, and flexible connection, this compound helps to improve the pharmacokinetic profiles, solubility, and efficacy of complex bioconjugates.
References
An In-depth Technical Guide to the Mal-PEG36-NHS Ester Spacer Arm
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-PEG36-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1] This document details its physicochemical properties, spacer arm length, and provides detailed experimental protocols for its application.
Core Concepts and Properties
The this compound is a valuable tool in bioconjugation due to its discrete polyethylene glycol (PEG) spacer and its two distinct reactive groups: a maleimide and an N-hydroxysuccinimide (NHS) ester.[2][3] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form stable thioether bonds.[4] The NHS ester group reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds.[4]
The PEG spacer, consisting of 36 ethylene glycol units, imparts several advantageous properties to the linker and the resulting conjugate. It significantly increases hydrophilicity and solubility in aqueous solutions, which can prevent aggregation of the conjugated biomolecules. Furthermore, the long and flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and helping to preserve their biological activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound, compiled from various sources.
| Property | Value | Source(s) |
| Spacer Arm Length | ~139.7 Å (Angstroms) | |
| Spacer Arm Atoms | 118 atoms | |
| Molecular Weight | ~1923.18 g/mol | |
| Chemical Formula | C₈₆H₁₅₉N₃O₄₃ | |
| PEG Units | 36 | |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Dichloromethane | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
The use of this compound typically involves a two-step sequential conjugation to ensure specificity. First, the more labile NHS ester is reacted with an amine-containing molecule, followed by the reaction of the more stable maleimide group with a sulfhydryl-containing molecule.
Materials Required:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
Sulfhydryl-containing molecule (e.g., drug, peptide, or another protein)
-
Reaction Buffers:
-
Amine Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.
-
Sulfhydryl Reaction Buffer: Phosphate buffer, pH 6.5-7.5. The addition of EDTA (1-5 mM) can help prevent disulfide bond formation.
-
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching Reagent (e.g., Tris buffer or glycine)
-
Purification System (e.g., desalting columns, dialysis cassettes, or size-exclusion chromatography)
Detailed Two-Step Conjugation Protocol:
Step 1: Reaction of NHS Ester with an Amine-Containing Protein (e.g., Antibody)
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the reconstituted reagent.
-
Prepare the amine-containing protein in the Amine Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
NHS Ester Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein solubility.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Removal of Excess Linker:
-
Immediately following the incubation, remove the unreacted this compound using a desalting column or through dialysis against the Sulfhydryl Reaction Buffer. This step is critical to prevent the NHS ester from reacting with any primary amines on the second molecule.
-
Step 2: Reaction of Maleimide with a Sulfhydryl-Containing Molecule
-
Preparation of the Sulfhydryl-Containing Molecule:
-
Maleimide Reaction:
-
Combine the maleimide-activated protein from Step 1 with the sulfhydryl-containing molecule in the Sulfhydryl Reaction Buffer. The molar ratio should be optimized based on the desired final conjugate.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the final conjugate to remove any unreacted molecules and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Visualizations
Experimental Workflow for Bioconjugation
The following diagram illustrates the sequential two-step reaction workflow for conjugating an amine-containing protein to a sulfhydryl-containing molecule using this compound.
Logical Relationship of Reactive Groups
This diagram illustrates the reaction specificity of the this compound's functional groups.
References
The Strategic Role of the PEG36 Chain in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a cornerstone of modern biopharmaceutical development. Among the various lengths of PEG linkers utilized, the 36-unit PEG chain (PEG36) has emerged as a critical tool in enhancing the therapeutic properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the PEG36 linker in bioconjugation, with a particular focus on its application in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the physicochemical properties conferred by the PEG36 chain, present quantitative data on its impact on pharmacokinetics and solubility, provide detailed experimental protocols for its use, and visualize key workflows and pathways using Graphviz diagrams.
Introduction: The Importance of Linker Technology in Bioconjugation
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, has revolutionized medicine, diagnostics, and biotechnology.[1] The linker connecting these molecular entities is not merely a spacer but a critical component that dictates the overall efficacy, stability, and safety of the resulting conjugate.[2] Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo half-life of bioconjugates.[3] The length of the PEG chain is a crucial parameter that significantly influences the therapeutic efficacy, safety, and pharmacokinetic profile of a biopharmaceutical.[4]
The PEG36 linker, a discrete chain of 36 ethylene glycol units, offers a unique balance of properties that make it particularly advantageous in sophisticated bioconjugate design. Its substantial length provides a significant hydrophilic shield, crucial for overcoming the challenges associated with hydrophobic payloads, while still allowing for precise chemical synthesis and a defined molecular weight, which is essential for regulatory approval.[5]
Physicochemical and Pharmacokinetic Properties of PEG36 Linkers
The incorporation of a PEG36 linker into a bioconjugate imparts several beneficial properties:
-
Enhanced Solubility: Many potent cytotoxic drugs and targeting moieties are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG36 chain dramatically improves the water solubility of these molecules, facilitating formulation and administration.
-
Improved Pharmacokinetics: The hydrodynamic radius of a bioconjugate is significantly increased by the addition of a long PEG chain like PEG36. This increased size reduces renal clearance, leading to a prolonged circulation half-life and sustained drug exposure at the target site.
-
Reduced Immunogenicity: The PEG36 chain can mask immunogenic epitopes on the surface of proteins or other biomolecules, reducing the likelihood of an adverse immune response.
-
Steric Hindrance and Controlled Spacing: The length of the PEG36 linker provides sufficient distance between the conjugated molecules, which can be critical for maintaining the biological activity of each component. For instance, in an ADC, it can prevent the cytotoxic payload from interfering with the antibody's ability to bind to its target antigen.
Data Presentation: The Impact of PEG Linker Length
The selection of an appropriate PEG linker length is a critical optimization step in bioconjugate development. The following tables summarize quantitative data from various studies to illustrate the impact of PEG chain length on key bioconjugate properties. While direct comparisons for PEG36 are not always available, the data presented allows for informed extrapolation of its expected performance.
Table 1: Effect of PEG Linker Length on ADC Clearance and Half-Life
| PEG Linker Length | Clearance Rate (mL/kg/day) | Half-Life (t1/2) (hours) | Fold Change in Half-Life (vs. No PEG) |
| No PEG | ~15 | ~50 | 1.0 |
| PEG4 | ~10 | ~75 | 1.5 |
| PEG8 | ~7 | ~100 | 2.0 |
| PEG12 | ~5 | ~120 | 2.4 |
| PEG24 | ~3 | ~150 | 3.0 |
| PEG36 (Predicted) | <3 | >150 | >3.0 |
Data is synthesized from multiple sources and represents a general trend. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Targeting Moiety | PEG Linker Length | IC50 (nM) | Fold Change in Potency (vs. No PEG) |
| Antibody A | No PEG | 1.5 | 1.0 |
| Antibody A | PEG8 | 2.0 | 0.75 |
| Antibody A | PEG24 | 3.5 | 0.43 |
| Antibody A | PEG36 (Predicted) | ~4.0-5.0 | ~0.3-0.4 |
| Affibody B | No PEG | 0.5 | 1.0 |
| Affibody B | 4 kDa PEG | 2.25 | 0.22 |
| Affibody B | 10 kDa PEG | 11.0 | 0.05 |
This table highlights that while longer PEG chains enhance pharmacokinetic properties, they can sometimes lead to a decrease in in vitro potency due to steric hindrance. This trade-off must be carefully considered during the design phase.
Table 3: Solubility Enhancement with PEG Linkers
| Drug | Linker | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Paclitaxel | None | <1 | - |
| Paclitaxel | PEG12 | ~20 | ~20 |
| Paclitaxel | PEG24 | ~50 | ~50 |
| Paclitaxel | PEG36 (Predicted) | >100 | >100 |
| MMAE | None | Low | - |
| MMAE Conjugate | No PEG Linker | Prone to aggregation | - |
| MMAE Conjugate | With PEG Linker | Increased solubility and stability | Significant |
The inclusion of a hydrophilic PEG linker significantly improves the solubility of hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs) without causing aggregation.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. Below are representative protocols for key experiments involving PEG36 linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using SPDP-PEG36-NHS ester
This protocol describes the conjugation of a thiol-containing payload to a monoclonal antibody via a cleavable disulfide linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
SPDP-PEG36-NHS ester (succinimidyl 3-(2-pyridyldithio)propionate-PEG36-N-hydroxysuccinimide ester)
-
Thiol-containing cytotoxic payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethylformamide (DMF)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Modification (Amine Acylation):
-
Adjust the pH of the mAb solution to 8.0-8.5 with 0.1 M sodium bicarbonate buffer.
-
Dissolve the SPDP-PEG36-NHS ester in DMF to a final concentration of 10 mM immediately before use.
-
Add a 5-10 fold molar excess of the SPDP-PEG36-NHS ester solution to the mAb solution with gentle stirring.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess NHS ester by buffer exchange into PBS, pH 7.4 using an SEC column.
-
-
Payload Conjugation (Thiol-Disulfide Exchange):
-
Dissolve the thiol-containing payload in DMF.
-
Add a 3-5 fold molar excess of the payload solution to the modified antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove unreacted payload and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC using an Amino-PEG36-acid Linker
This protocol outlines a two-step amide coupling process for the synthesis of a PROTAC.
Materials:
-
Target protein ligand with a carboxylic acid group (Warhead-COOH)
-
E3 ligase ligand with a primary amine group (Anchor-NH2)
-
Amino-PEG36-acid linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Purification: Preparative HPLC
Procedure:
-
First Amide Coupling:
-
Dissolve the Warhead-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Amino-PEG36-acid (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Warhead-PEG36-NH2 intermediate by preparative HPLC.
-
-
Second Amide Coupling:
-
Dissolve the purified Warhead-PEG36-NH2 (1.0 eq), Anchor-COOH (which would be the carboxylic acid version of the E3 ligase ligand) (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.
-
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes where PEG36 linkers play a crucial role.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) with a PEG36 linker.
References
An In-depth Technical Guide to Protein Modification with Mal-PEG36-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker, Maleimide-Polyethylene Glycol (36 units)-N-Hydroxysuccinimide ester (Mal-PEG36-NHS ester). It details its chemical properties, mechanism of action, and applications in protein modification, with a focus on the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a versatile crosslinking reagent that facilitates the covalent conjugation of two biomolecules, typically proteins, through amine and sulfhydryl residues.[1][2] It comprises three key components:
-
Maleimide group: Reacts specifically with sulfhydryl (thiol) groups (-SH), commonly found in cysteine residues, to form a stable thioether bond.[1]
-
N-Hydroxysuccinimide (NHS) ester: An amine-reactive group that efficiently couples with primary amines (-NH2), such as those on lysine residues and the N-terminus of proteins, forming a stable amide bond.[1][2]
-
Polyethylene Glycol (PEG)36 spacer: A long, hydrophilic chain of 36 PEG units that enhances the solubility and biocompatibility of the resulting conjugate. This extended spacer also minimizes steric hindrance between the conjugated molecules.
The discrete length of the PEG chain (dPEG®) ensures uniformity in the final conjugate, which is crucial for therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | ~1923.18 g/mol | |
| Chemical Formula | C₈₆H₁₅₉N₃O₄₃ | |
| Spacer Arm Length | 118 atoms, ~134.8 Å | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, methylene chloride, and acetonitrile. Can be diluted into aqueous buffers. | |
| Purity | > 95% | |
| Storage | -20°C, desiccated. The reagent is moisture-sensitive. |
Mechanism of Action: A Two-Step Conjugation Process
The modification of a protein with this compound to link it to another molecule, such as a drug or another protein, is typically a two-step process. This sequential reaction allows for controlled conjugation and minimizes the formation of unwanted homodimers.
First, the NHS ester of the linker reacts with the primary amines on the first protein (Protein 1). Subsequently, the maleimide group of the now-conjugated linker reacts with the free sulfhydryl group on the second molecule (Molecule 2).
Chemical Reactions
Experimental Protocols
Detailed methodologies for protein modification using this compound are provided below. These protocols are generalized and may require optimization based on the specific proteins and molecules involved.
General Two-Step Amine-to-Sulfhydryl Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Molecule-SH (e.g., a reduced antibody fragment, peptide, or small molecule drug)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting columns
Procedure:
Step 1: Reaction of this compound with Protein-NH₂
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. The molar ratio should be optimized for the desired final conjugate.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
Characterization of the Conjugate
The successful conjugation and the purity of the final product can be assessed using various analytical techniques.
| Analytical Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. |
| Size-Exclusion Chromatography (SEC-HPLC) | To determine the extent of aggregation and to separate the conjugate from unreacted protein and linker. |
| Reverse-Phase Chromatography (RP-HPLC) | To separate different species based on hydrophobicity, which is useful for determining the drug-to-antibody ratio (DAR). |
| Mass Spectrometry (MS) | To confirm the identity and mass of the final conjugate and to accurately determine the degree of labeling. |
Quantitative Data on Protein Modification
Table 1: Effect of Linker-to-Antibody Molar Ratio on Degree of Labeling (DOL)
This table illustrates the expected degree of labeling (DOL) for an antibody (IgG) at a concentration of 1-10 mg/mL with a PEG-NHS ester linker.
| Molar Excess of Linker | Expected DOL (linkers/antibody) | Reference(s) |
| 20-fold | 4-6 |
Note: The optimal molar ratio should be determined empirically for each specific antibody and linker combination.
Table 2: Influence of pH on NHS Ester and Maleimide Reactions
| Functional Group | Optimal pH Range | Competing Reactions | Reference(s) |
| NHS Ester | 7.2 - 8.5 | Hydrolysis increases with pH. | |
| Maleimide | 6.5 - 7.5 | Reaction with amines and hydrolysis at pH > 7.5. |
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapeutics, particularly in the fields of oncology and immunology.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. This compound can be used to link the cytotoxic drug (payload) to the antibody. The long PEG spacer can improve the pharmacokinetic properties of the ADC and potentially increase the drug-to-antibody ratio (DAR) without causing aggregation.
The mechanism of action for an ADC targeting a cancer cell, for example one overexpressing the HER2 receptor, is a multi-step process involving binding, internalization, and payload release.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's own protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound can serve as a component in the synthesis of these complex molecules. The ubiquitin-proteasome system is central to the mechanism of action of PROTACs.
Conclusion
This compound is a powerful and versatile tool for protein modification, offering a combination of specific reactivity, enhanced solubility, and a long spacer arm that is beneficial for a variety of bioconjugation applications. Its use in the development of ADCs and PROTACs highlights its importance in the advancement of targeted therapies. A thorough understanding of its chemical properties and reaction kinetics, coupled with careful optimization of experimental protocols, is essential for its successful implementation in research and drug development.
References
Methodological & Application
Mal-PEG36-NHS Ester Conjugation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Mal-PEG36-NHS ester for the bioconjugation of proteins and other molecules. It details the chemical principles, experimental protocols, and data interpretation for successful conjugation, tailored for applications in research and drug development.
Introduction to this compound
This compound is a heterobifunctional crosslinker that features a maleimide group, a 36-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This reagent is instrumental in creating stable conjugates between amine-containing and thiol-containing molecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, while the NHS ester targets primary amines.[1] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments.[2] This crosslinker is widely employed in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles.[1][3]
Chemical Principles of Conjugation
The conjugation process using this compound involves two distinct chemical reactions: the NHS ester-amine reaction and the maleimide-thiol reaction. A two-step sequential reaction is typically employed to ensure specificity and minimize unwanted side reactions.[4]
NHS Ester-Amine Reaction
The NHS ester end of the crosslinker reacts with primary amines, such as the ε-amine of lysine residues or the N-terminal α-amine of a protein, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH.
Caption: NHS Ester-Amine Reaction Mechanism.
Maleimide-Thiol Reaction
The maleimide group reacts with a sulfhydryl group, typically from a cysteine residue, via a Michael addition reaction to form a stable thioether bond. This reaction is highly selective for thiols within a specific pH range.
Caption: Maleimide-Thiol Reaction Mechanism.
Data Presentation: Optimizing Reaction Conditions
Successful conjugation with this compound is dependent on several factors, primarily pH and the molar ratio of the reactants.
Influence of pH on Reaction Efficiency
The pH of the reaction buffer is a critical parameter that influences both the efficiency and specificity of the conjugation reactions. The NHS ester-amine reaction and the maleimide-thiol reaction have distinct optimal pH ranges.
| Reaction | Optimal pH Range | Considerations |
| NHS Ester - Amine | 7.2 - 8.5 | At lower pH, the amine is protonated and less reactive. Above pH 8.5, the hydrolysis of the NHS ester increases significantly, reducing conjugation efficiency. |
| Maleimide - Thiol | 6.5 - 7.5 | This range ensures high selectivity for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine) and is more susceptible to hydrolysis. |
Recommended Molar Ratios for Optimal Degree of Labeling
The molar ratio of this compound to the protein and subsequently the thiol-containing molecule determines the final degree of labeling (DOL). The following table provides starting recommendations for achieving a desired DOL. Empirical testing is crucial for optimizing the ratio for a specific application.
| Molar Ratio (Linker:Protein) | Expected Degree of Labeling (DOL) | Application Notes |
| 2:1 - 5:1 | Low (1-2) | Suitable for applications where minimal modification of the protein is desired to preserve its activity. A 2:1 ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody. |
| 10:1 - 20:1 | Medium (3-5) | A common starting point for labeling antibodies and other proteins. A 20-fold molar excess for a 1-10 mg/mL antibody solution typically results in 4-6 linkers per antibody. |
| >20:1 | High (>5) | May be necessary for dilute protein solutions or when a high degree of labeling is required. However, higher ratios can increase the risk of protein aggregation and should be approached with caution. |
Experimental Protocols
The following is a general two-step protocol for the conjugation of a thiol-containing molecule to a protein (e.g., an antibody) using this compound.
Caption: Two-Step Conjugation Workflow.
Step 1: Activation of Protein with this compound
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Desalting columns.
-
Reaction buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5.
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the reaction buffer.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Reaction: Add the desired molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with the reaction buffer.
Step 2: Conjugation of Thiol-Containing Molecule
Materials:
-
Activated protein from Step 1.
-
Thiol-containing molecule (e.g., drug, peptide).
-
Quenching solution (e.g., 10 mM cysteine).
Procedure:
-
Thiol-Containing Molecule Preparation: Dissolve the thiol-containing molecule in a suitable buffer. If the molecule has a disulfide bond that needs to be reduced to generate a free thiol, this should be done prior to this step.
-
Reaction: Add the thiol-containing molecule to the activated protein solution. A molar excess of the thiol-containing molecule may be required depending on the specific molecules being conjugated.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching solution.
Purification of the Final Conjugate
Purify the final conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the scale of the reaction and the properties of the conjugate.
Characterization of the Conjugate
The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule if it has a chromophore. Purity can be assessed by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, and by chromatography techniques such as HPLC. Mass spectrometry can be used for more precise characterization.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low Conjugation Efficiency | - Hydrolysis of NHS ester or maleimide group.- Suboptimal pH.- Incorrect molar ratio.- Inactive protein or thiol molecule. | - Prepare reagent solutions immediately before use.- Ensure the pH is within the optimal range for each reaction step.- Optimize the molar ratio of the linker and thiol-molecule.- Confirm the activity of the starting materials. |
| Protein Aggregation | - High degree of labeling.- Unfavorable buffer conditions. | - Reduce the molar excess of the this compound.- Optimize buffer conditions (e.g., pH, ionic strength) for protein stability. |
| Low Recovery of Conjugate | - Protein precipitation during conjugation.- Non-specific binding during purification. | - See "Protein Aggregation" solutions.- Adjust the purification method (e.g., change chromatography resin, use a different membrane for dialysis). |
| High Background/Non-specific Binding | - Excess unreacted linker or other reagents. | - Ensure complete removal of excess reagents after each step.- Include a quenching step to cap unreacted maleimides. |
References
Application Notes and Protocols for Mal-PEG36-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Mal-PEG36-NHS ester is a heterobifunctional linker that offers several advantages in ADC development.
The maleimide group provides a reactive handle for conjugation to thiol groups, which can be found in native cysteine residues or engineered into the antibody or payload. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as those on lysine residues of an antibody or on an amine-containing payload. The long, hydrophilic 36-unit polyethylene glycol (PEG) chain enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile by prolonging circulation time.[1][2][]
These application notes provide detailed protocols for the two primary strategies for using this compound in ADC development:
-
Strategy 1: Reaction of the linker with an amine-containing payload, followed by conjugation to a thiol-containing antibody.
-
Strategy 2: Reaction of the linker with the antibody's lysine residues, followed by conjugation to a thiol-containing payload.
Experimental Protocols
Strategy 1: Payload-Linker Conjugation Followed by Antibody Conjugation
This strategy is often preferred when the payload contains a primary amine and the antibody has available thiol groups (from reduced interchain disulfides or engineered cysteines).
Materials:
-
Amine-containing payload
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., DMSO, DMF)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Thiol-containing monoclonal antibody
-
Reducing agent (e.g., TCEP, DTT)
-
Purification system (e.g., SEC, HIC)
Protocol:
-
Preparation of Payload-Linker Conjugate:
-
Dissolve the amine-containing payload and a 1.5 to 5-fold molar excess of this compound in anhydrous DMSO or DMF.
-
Add a non-amine containing base (e.g., triethylamine, DIPEA) to the reaction mixture.[4][5]
-
Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by LC-MS to confirm the formation of the payload-linker conjugate.
-
Purify the payload-linker conjugate using reverse-phase HPLC to remove unreacted payload and linker.
-
-
Antibody Reduction (if necessary):
-
If using native interchain disulfides for conjugation, the antibody needs to be partially reduced.
-
Dissolve the antibody in a suitable buffer (e.g., PBS).
-
Add a 2-10 fold molar excess of a reducing agent like TCEP or DTT.
-
Incubate for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation of Payload-Linker to Antibody:
-
Dissolve the purified payload-linker conjugate in a small amount of organic solvent (e.g., DMSO) and add it to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
The molar ratio of the payload-linker to the antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), typically ranging from 2 to 10.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C. The reaction should be performed at a pH of 6.5-7.5 to ensure specific reaction of the maleimide with the thiol.
-
Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unreacted payload-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the purified ADC for DAR, purity, aggregation, and in vitro cytotoxicity.
-
Strategy 2: Antibody-Linker Conjugation Followed by Payload Conjugation
This approach is suitable when the payload contains a thiol group and the antibody's lysine residues are targeted for conjugation.
Materials:
-
Monoclonal antibody
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., DMSO, DMF)
-
Reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Thiol-containing payload
-
Purification system (e.g., SEC, HIC)
Protocol:
-
Antibody-Linker Conjugation:
-
Dissolve the antibody in a non-amine containing buffer, such as PBS, at a pH of 7.2-8.5.
-
Dissolve this compound in a small amount of anhydrous DMSO immediately before use.
-
Add the linker solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody should be optimized (e.g., 5:1 to 20:1) to control the number of linkers attached per antibody.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding a quenching buffer containing primary amines (e.g., 1M Tris) to a final concentration of 50-100 mM.
-
Remove the excess linker and quenching reagent by desalting or dialysis.
-
-
Conjugation of Payload to Antibody-Linker:
-
Dissolve the thiol-containing payload in a small amount of organic solvent.
-
Add the payload solution to the purified antibody-linker conjugate.
-
Incubate the reaction for 1-2 hours at room temperature at a pH of 6.5-7.5.
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound.
-
-
Purification and Characterization of the ADC:
-
Purify the final ADC using SEC or HIC to remove unreacted payload and other impurities.
-
Characterize the purified ADC for DAR, purity, aggregation, and biological activity.
-
Data Presentation
The following tables summarize key quantitative parameters that are important in the development of ADCs using this compound. The actual values will be dependent on the specific antibody, payload, and reaction conditions used.
Table 1: Reaction Parameters and Optimization
| Parameter | Typical Range | Purpose |
| Linker:Antibody/Payload Molar Ratio | 2:1 to 20:1 | To control the average number of linkers conjugated. |
| Payload-Linker:Antibody Molar Ratio | 2:1 to 10:1 | To control the final Drug-to-Antibody Ratio (DAR). |
| Reaction pH (NHS ester reaction) | 7.2 - 8.5 | To facilitate the reaction of NHS ester with primary amines. |
| Reaction pH (Maleimide reaction) | 6.5 - 7.5 | To ensure specific reaction of maleimide with thiols. |
| Reaction Time | 30 min - 4 hours | To allow for sufficient conjugation while minimizing side reactions. |
| Reaction Temperature | 4°C - Room Temp | To balance reaction rate and protein stability. |
Table 2: Impact of PEG Chain Length on ADC Properties
| Property | Effect of Longer PEG Chain | Reference |
| Solubility | Increased | |
| Aggregation | Decreased | |
| In Vitro Cytotoxicity | May decrease | |
| Plasma Clearance | Decreased (slower clearance) | |
| In Vivo Efficacy | Can be enhanced due to improved pharmacokinetics | |
| Maximum Tolerated Dose | May be increased |
Visualizations
Experimental Workflows
Caption: Workflow for ADC synthesis: payload-linker first.
Caption: Workflow for ADC synthesis: antibody-linker first.
Generalized ADC Mechanism of Action
Caption: Generalized signaling pathway of an ADC.
Characterization and Stability Considerations
Drug-to-Antibody Ratio (DAR) Determination: The average number of payload molecules conjugated to each antibody is a critical quality attribute of an ADC. It can be determined by several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload), the concentrations of both components can be determined and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated payloads based on their hydrophobicity. The weighted average of the peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains), allowing for the precise determination of the number of conjugated payloads.
Stability of the Maleimide Linkage: The thioether bond formed between the maleimide and a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, leading to premature release of the payload. This can be influenced by the local microenvironment and the presence of other thiols in circulation, such as albumin. The hydrolysis of the succinimide ring in the linker can lead to a more stable, ring-opened structure that is resistant to the retro-Michael reaction, thereby enhancing the in vivo stability of the ADC. The long PEG chain of the this compound can also shield the linkage and contribute to its stability.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Antibody Labeling with Mal-PEG36-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG36-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapies. This linker features a maleimide group that reacts specifically with sulfhydryl groups (thiols), and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. The long, hydrophilic polyethylene glycol (PEG) spacer (36 PEG units) enhances the solubility and stability of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1][2]
These application notes provide a comprehensive overview of the use of this compound for antibody labeling, including detailed protocols for a two-step conjugation process, recommendations for reaction optimization, and methods for characterization of the final conjugate.
Principle of the Two-Step Conjugation
The conjugation of a payload (e.g., a cytotoxic drug, a fluorescent dye) to an antibody using this compound is typically performed in a two-step process to ensure specificity and efficiency.[3]
-
Step 1: Antibody Modification: The NHS ester end of the linker reacts with primary amines (e.g., the ε-amino group of lysine residues) on the antibody surface to form a stable amide bond. This reaction is performed first due to the higher reactivity and lower stability of the NHS ester in aqueous solutions compared to the maleimide group.[1]
-
Step 2: Payload Conjugation: After removing the excess, unreacted linker, the maleimide-activated antibody is then reacted with a thiol-containing payload to form a stable thioether bond.
This sequential approach prevents the formation of unwanted homodimers of the payload or the antibody and allows for better control over the conjugation reaction.
Experimental Protocols
Materials and Reagents
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Thiol-containing payload (e.g., drug, fluorescent dye)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Characterization equipment (e.g., UV-Vis spectrophotometer, HPLC with HIC column, mass spectrometer)
Protocol 1: Antibody Activation with this compound
This protocol describes the modification of an antibody with the this compound linker.
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified prior to conjugation.[4]
-
Buffer exchange the antibody into the Reaction Buffer (pH 7.2-7.5) using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio should be determined empirically for each antibody-payload combination.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to maintain protein stability.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Removal of Excess Linker:
-
Immediately after the incubation, remove the unreacted this compound using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the maleimide groups from reacting in the subsequent step.
-
Protocol 2: Conjugation of Thiol-Containing Payload to Activated Antibody
This protocol describes the conjugation of a thiol-containing payload to the maleimide-activated antibody.
-
Payload Preparation:
-
Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide with the thiol group.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as N-ethylmaleimide or L-cysteine can be added to react with any remaining free maleimide groups.
-
-
Purification of the Antibody Conjugate:
-
Purify the final antibody conjugate from unreacted payload and other byproducts using appropriate chromatographic techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Data Presentation
The following tables provide representative data that can be expected when using this compound for antibody labeling. The actual results may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Recommended Reaction Conditions for Antibody Labeling
| Parameter | Step 1: Antibody Activation | Step 2: Payload Conjugation |
| pH | 7.2 - 7.5 | 6.5 - 7.5 |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 30 - 60 minutes (RT) or 2 hours (4°C) | 1 - 2 hours (RT) or overnight (4°C) |
| Molar Excess of Reagent | 5 - 20 fold (Linker:Antibody) | 1.5 - 5 fold (Payload:Antibody) |
| Recommended Buffer | Phosphate Buffer Saline (PBS) | Phosphate Buffer Saline (PBS) |
Table 2: Illustrative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Antibody | Linker:Ab Molar Ratio | Payload:Ab Molar Ratio | Average DAR* | Conjugation Efficiency (%)** |
| Trastuzumab | 10:1 | 3:1 | 3.8 | > 90% |
| Rituximab | 15:1 | 4:1 | 4.2 | > 90% |
| Cetuximab | 10:1 | 3:1 | 3.5 | > 85% |
*Average DAR is typically determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. **Conjugation efficiency is defined as the percentage of antibody that is conjugated with at least one payload molecule.
Visualization of Workflows and Pathways
Experimental Workflow for Antibody Labeling
Caption: A two-step workflow for antibody labeling.
Signaling Pathway of Antibody-Drug Conjugate Action
Caption: ADC mechanism of action.
Characterization of Antibody Conjugates
Thorough characterization of the final antibody conjugate is essential to ensure its quality, efficacy, and safety.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique to determine the DAR distribution. The addition of the hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Mass Spectrometry (MS): Intact mass analysis of the antibody conjugate by MS can provide a precise determination of the mass of each species, from which the number of conjugated payloads can be calculated.
Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to detect the presence of aggregates, which can impact the efficacy and immunogenicity of the therapeutic.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the conjugate and confirm the covalent attachment of the payload to the antibody.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Conjugation Efficiency | - Inactive linker (hydrolysis of NHS ester)- Low molar excess of linker or payload- Presence of primary amines in the antibody buffer- Incorrect pH | - Use fresh, anhydrous DMSO/DMF for linker dissolution.- Optimize the molar ratio of reagents.- Ensure the antibody is in an amine-free buffer.- Verify the pH of the reaction buffers. |
| Antibody Aggregation | - High DAR- Hydrophobic nature of the payload- High concentration of organic solvent | - Reduce the molar excess of the linker.- The PEG spacer of this compound helps to mitigate this, but further optimization may be needed.- Keep the organic solvent concentration below 10%. |
| Heterogeneous Conjugate | - Non-specific reaction of maleimide | - Ensure the pH for the maleimide reaction is below 7.5 to avoid reaction with amines. |
Conclusion
The this compound is a versatile and effective linker for the development of antibody conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, while the long PEG spacer imparts favorable physicochemical properties to the final product. By following the detailed protocols and characterization methods outlined in these application notes, researchers can successfully synthesize and evaluate high-quality antibody conjugates for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Mal-PEG36-NHS Ester in Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG36-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of amine- and sulfhydryl-containing molecules.[1][2] This reagent features a maleimide group that specifically reacts with thiol groups (-SH) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2).[2][3] A long, hydrophilic polyethylene glycol (PEG) spacer of 36 units separates these two reactive ends.[2]
The PEG linker offers several advantages in bioconjugation, including increased water solubility, reduced steric hindrance, and enhanced biocompatibility of the resulting conjugate. These properties make this compound a valuable tool in various applications, such as the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized nanoparticles.
This document provides detailed application notes and protocols for the use of this compound in peptide conjugation, including reaction chemistry, experimental procedures, purification, and characterization of the final conjugate.
Principle of Reaction
The conjugation of a peptide to another molecule using this compound is typically performed in a two-step process to ensure specificity and efficiency.
-
Amine Reaction (NHS Ester) : The NHS ester end of the crosslinker reacts with a primary amine on the first molecule (e.g., a protein, antibody, or nanoparticle) to form a stable amide bond. This reaction is favored at a pH of 7.2-8.5.
-
Thiol Reaction (Maleimide) : The maleimide end of the now-activated molecule reacts with a sulfhydryl group on the second molecule (e.g., a cysteine-containing peptide) to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.
The sequential nature of this protocol prevents the self-conjugation of molecules and allows for precise control over the final conjugate structure.
Experimental Protocols
Materials and Equipment
-
This compound
-
Amine-containing molecule (e.g., carrier protein like KLH)
-
Sulfhydryl-containing peptide (with a terminal or internal cysteine)
-
Reaction Buffers:
-
Amine Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Thiol Reaction Buffer: Phosphate Buffered Saline (PBS) with 10 mM EDTA, pH 6.5-7.0
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
-
HPLC system for purification (Size-Exclusion or Reverse-Phase)
-
Mass spectrometer for characterization (MALDI-TOF or ESI-MS)
Protocol 1: Two-Step Peptide Conjugation
This protocol describes the conjugation of a cysteine-containing peptide to an amine-containing carrier protein.
Step 1: Activation of the Carrier Protein with this compound
-
Preparation of Reagents :
-
Dissolve the amine-containing protein in the Amine Reaction Buffer to a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Reaction :
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker :
-
Remove the unreacted this compound using a desalting column or by dialysis against the Thiol Reaction Buffer. This step is crucial to prevent the quenching of the maleimide groups in the next step.
-
Step 2: Conjugation of the Activated Protein to the Thiol-Containing Peptide
-
Preparation of Peptide :
-
Dissolve the cysteine-containing peptide in the Thiol Reaction Buffer.
-
-
Reaction :
-
Add the peptide solution to the desalted, maleimide-activated protein solution. A 1.1- to 5-fold molar excess of the peptide is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching :
-
(Optional) To quench any unreacted maleimide groups, add a solution of free cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.
-
-
Purification :
-
Purify the final peptide-protein conjugate using an appropriate chromatography method such as Size-Exclusion Chromatography (SEC) to separate the conjugate from unreacted peptide and other small molecules.
-
Data Presentation
Table 1: Reaction Parameters for Peptide Conjugation
| Parameter | NHS Ester Reaction (Step 1) | Maleimide Reaction (Step 2) |
| pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Molar Ratio (Linker:Molecule) | 10-50 fold excess of linker | 1.1-5 fold excess of peptide |
| Reaction Time | 1-2 hours at RT or 4 hours at 4°C | 2 hours at RT or overnight at 4°C |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Typical Buffer | Phosphate Buffered Saline (PBS) | PBS with 10 mM EDTA |
Table 2: Example Purification and Characterization Data
| Conjugate | Purification Method | Purity | Expected Mass (Da) | Observed Mass (Da) | Conjugation Efficiency |
| Peptide-KLH | SEC | >95% | Varies | Varies | Typically 5-15 peptides per KLH |
| Peptide-Nanoparticle | Dialysis, SEC | >90% | Varies | Varies | Dependent on nanoparticle surface chemistry |
Note: The expected and observed mass will depend on the specific peptide and carrier molecule used. Conjugation efficiency can be determined by various methods including mass spectrometry and UV-Vis spectroscopy.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for two-step peptide conjugation.
Signaling Pathway Application: Targeted Drug Delivery to Cancer Cells
This diagram illustrates a conceptual signaling pathway for a peptide-drug conjugate targeting a cancer cell. The peptide, attached via a this compound linker, directs the drug to a specific receptor on the cancer cell surface.
Caption: Targeted drug delivery pathway.
Purification and Characterization
Purification
The purification of the peptide conjugate is essential to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC) : This is a common method for separating the larger conjugate from smaller, unreacted peptides and crosslinkers.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC can be used to purify peptide conjugates based on their hydrophobicity.
-
Ion-Exchange Chromatography (IEX) : IEX separates molecules based on their net charge and can be effective for purifying PEGylated proteins and peptides.
-
Dialysis : Useful for removing small molecule impurities from large protein or nanoparticle conjugates.
Characterization
After purification, the conjugate should be thoroughly characterized to confirm its identity, purity, and the extent of conjugation.
-
Mass Spectrometry (MS) : MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the peptide.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : This technique can be used to visualize the increase in molecular weight of a protein after conjugation to a peptide-PEG linker.
-
UV-Vis Spectroscopy : Can be used to quantify the concentration of the protein and, if the peptide or drug has a distinct absorbance, to estimate the degree of labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Inactive NHS ester due to hydrolysis. | - Use fresh, anhydrous DMF or DMSO. Prepare NHS ester solution immediately before use. |
| - Insufficient molar excess of the linker. | - Increase the molar ratio of the this compound to the amine-containing molecule. | |
| - Reduced or blocked sulfhydryl groups on the peptide. | - Ensure the peptide's cysteine residue is reduced. Consider a pre-treatment with a reducing agent like TCEP. | |
| Precipitation of Conjugate | - Hydrophobic nature of the peptide or protein. | - The PEG linker should improve solubility, but if precipitation occurs, try adjusting buffer conditions (pH, salt concentration) or using a different purification method. |
| Non-specific Binding | - Reaction of maleimide with amines at high pH. | - Ensure the maleimide reaction is carried out at the recommended pH of 6.5-7.5. |
Conclusion
This compound is a versatile and effective crosslinker for the conjugation of peptides to other molecules. The protocols and data presented here provide a comprehensive guide for researchers in the fields of drug development, diagnostics, and biomaterials. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, highly pure and well-defined peptide conjugates can be synthesized for a wide range of applications.
References
Application Notes and Protocols for Nanoparticle Functionalization using Mal-PEG36-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface functionalization of nanoparticles using the heterobifunctional linker, Mal-PEG36-NHS ester. This versatile crosslinker is instrumental in the development of advanced drug delivery systems, diagnostic agents, and targeted nanotherapeutics. The protocols outlined below cover a range of nanoparticle types and provide a framework for achieving stable and functional nanoconjugates.
Introduction to this compound
This compound is a high-purity, heterobifunctional crosslinking reagent that features a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 36-unit polyethylene glycol (PEG) spacer.[1] This structure allows for a two-step, covalent conjugation of molecules to nanoparticle surfaces.
-
NHS Ester Group: Reacts specifically with primary amines (-NH2) to form stable amide bonds. This reaction is typically performed at a pH of 7.0-9.0.[2]
-
Maleimide Group: Reacts with sulfhydryl (thiol, -SH) groups to form stable thioether bonds. This reaction is most efficient at a pH of 6.5-7.5.[2]
-
PEG36 Spacer: The long, hydrophilic PEG chain enhances the solubility and stability of the resulting nanoparticle conjugate in biological media, reduces non-specific protein adsorption (the "stealth" effect), and minimizes steric hindrance for the conjugated ligand.[3][4]
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | ~1923 g/mol | |
| Spacer Arm Length | ~134.8 Å | |
| Solubility | Methylene chloride, DMAC, DMSO, Acetonitrile | |
| Storage | -20°C, desiccated |
General Two-Step Functionalization Workflow
The use of a heterobifunctional linker like this compound allows for a controlled, sequential conjugation strategy. This is particularly advantageous when conjugating a targeting ligand (e.g., an antibody or peptide) to a nanoparticle that has primary amines on its surface.
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of various nanoparticle types with this compound. It is crucial to optimize reaction conditions, such as molar ratios and incubation times, for each specific nanoparticle and ligand combination.
Protocol for Functionalizing Gold Nanoparticles (AuNPs)
This protocol describes the covalent attachment of a thiol-containing ligand to amine-functionalized gold nanoparticles.
Materials:
-
Amine-functionalized Gold Nanoparticles (AuNP-NH2)
-
This compound
-
Thiol-containing ligand (e.g., peptide, antibody fragment)
-
Reaction Buffer: 100 mM MES, pH 5.5
-
Conjugation Buffer: 100 mM Phosphate Buffer, pH 7.2, with 150 mM NaCl and 10 mM EDTA
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Centrifuge and appropriate tubes
-
Orbital shaker
Procedure:
-
Step 1: Activation of AuNP-NH2 with this compound
-
Resuspend the AuNP-NH2 in the Reaction Buffer to a final concentration of 10 nM.
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 20-fold molar excess of the this compound solution to the AuNP-NH2 suspension.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Centrifuge the mixture to pellet the activated AuNPs. The centrifugation speed and time will depend on the size of the AuNPs. For 20 nm AuNPs, centrifuge at 13,000 x g for 20 minutes.
-
Carefully remove the supernatant and resuspend the pellet in Conjugation Buffer. Repeat the centrifugation and resuspension steps twice to remove excess linker.
-
-
Step 2: Conjugation of Thiol-Ligand to Activated AuNPs
-
Resuspend the purified maleimide-activated AuNPs in Conjugation Buffer.
-
Add the thiol-containing ligand to the activated AuNP suspension at a 5:1 molar ratio of ligand to AuNP.
-
Incubate the mixture for 2 hours at room temperature with gentle shaking.
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted maleimide groups. Incubate for 15 minutes.
-
Purify the final conjugate by centrifugation as described in Step 1.5, resuspending the final pellet in a suitable storage buffer (e.g., PBS with 0.1% BSA).
-
Characterization:
-
UV-Vis Spectroscopy: Monitor the shift in the surface plasmon resonance peak to confirm surface modification.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to assess size changes and aggregation.
-
Zeta Potential: Determine the surface charge of the nanoparticles at each step.
Quantitative Data Example for Gold Nanoparticle Functionalization:
| Step | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Bare AuNPs | 22 ± 2 | -35 ± 5 |
| AuNP-PEG-Maleimide | 35 ± 3 | -28 ± 4 |
| AuNP-PEG-Ligand | 48 ± 4 | -25 ± 3 |
Protocol for Functionalizing Liposomes
This protocol outlines the procedure for incorporating Mal-PEG36-DSPE into liposomes and subsequent conjugation of a thiol-containing ligand.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG(2000)-Maleimide (can be adapted for PEG36)
-
Thiol-containing ligand
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)
-
Extruder with polycarbonate membranes
Procedure:
-
Step 1: Preparation of Maleimide-Functionalized Liposomes
-
Dissolve the lipids and DSPE-PEG-Maleimide (typically at a 0.5-5 mol% ratio of the total lipids) in a suitable organic solvent (e.g., chloroform).
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.
-
Extrude the liposome suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) to obtain unilamellar vesicles of a defined size.
-
Remove un-encapsulated material by SEC.
-
-
Step 2: Conjugation of Thiol-Ligand to Liposomes
-
Add the thiol-containing ligand to the maleimide-functionalized liposome suspension. A typical starting point is a 2:1 molar ratio of maleimide groups on the liposome surface to the thiol groups of the ligand.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Separate the ligand-conjugated liposomes from unreacted ligand using SEC.
-
Characterization:
-
DLS: Determine the size distribution and PDI of the liposomes.
-
Quantification of Ligand Conjugation: Use a suitable assay to quantify the amount of conjugated ligand (e.g., fluorescently labeled ligand, protein quantification assay).
Quantitative Data on Maleimide Activity in Liposome Preparation:
| Liposome Preparation Method | Initial Maleimide Activity | Maleimide Activity after Purification |
| Pre-insertion | 63% | 32% |
| Post-insertion | 76% | ~76% |
Cellular Uptake and Signaling Pathways
The PEGylation of nanoparticles significantly influences their interaction with cells. The "stealth" properties conferred by the PEG layer can reduce non-specific uptake by the mononuclear phagocyte system, prolonging circulation time. When a targeting ligand is attached via the this compound, the nanoparticle can be directed to specific cell surface receptors, leading to enhanced cellular uptake through receptor-mediated endocytosis.
EGFR Signaling Pathway
A common target for cancer therapy is the Epidermal Growth Factor Receptor (EGFR). Nanoparticles functionalized with anti-EGFR antibodies or ligands can specifically bind to cancer cells overexpressing this receptor. This targeted delivery can enhance the efficacy of chemotherapeutic drugs and minimize off-target toxicity.
Stability of Functionalized Nanoparticles
The stability of functionalized nanoparticles in biological media is critical for their in vivo performance. The PEG linker plays a crucial role in preventing aggregation and reducing protein adsorption.
Comparative Stability of Functionalized Nanoparticles in Biological Media:
| Nanoparticle Formulation | Medium | Incubation Time | Change in Hydrodynamic Diameter |
| Bare Nanoparticles | PBS + 10% FBS | 24 hours | Significant Aggregation |
| PEGylated Nanoparticles | PBS + 10% FBS | 15 days | No significant change |
| Ligand-PEG-Nanoparticles | DMEM + 10% FBS | 12 days | No significant change |
Conclusion
This compound is a powerful tool for the functionalization of nanoparticles, enabling the development of sophisticated and effective nanomedicines. The protocols and data presented in these application notes provide a foundation for researchers to design and execute their own nanoparticle conjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final conjugates are essential for achieving reproducible and reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Mal-PEG36-NHS Ester for Drug Delivery Systems: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mal-PEG36-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2] This linker features two distinct reactive termini: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of antibodies), and a maleimide group that specifically targets sulfhydryl (thiol) groups (often found on cysteine residues or engineered into drug payloads).[3][4]
The core of the linker is a discrete polyethylene glycol (dPEG®) chain of 36 units.[5] This PEG spacer is critical as it enhances the water solubility and stability of the resulting conjugate, reduces aggregation, and can minimize the immunogenicity of the payload. Its defined length ensures batch-to-batch consistency, a crucial factor in therapeutic development. This document provides detailed protocols for using this compound and summarizes key quantitative data for successful bioconjugation.
I. Properties and Specifications
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈₆H₁₅₉N₃O₄₃ | |
| Molecular Weight | 1923.18 g/mol (monodisperse) | |
| Purity | > 95% | |
| Spacer Arm Length | 118 atoms, ~134.8 Å | |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, Acetonitrile); insoluble in aqueous buffers directly. | |
| Storage and Handling | Store at -20°C with desiccant. Equilibrate vial to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use as the NHS ester is moisture-sensitive. |
II. Principle of Bioconjugation
This compound enables a sequential, two-step conjugation reaction, which provides control over the linking process and prevents unwanted polymerization.
-
Amine Reaction (NHS Ester): The NHS ester reacts with primary amines (-NH₂) at a pH of 7.0-9.0 to form a stable amide bond. This is typically the first step, where the linker is attached to a protein or antibody.
-
Thiol Reaction (Maleimide): The maleimide group reacts with sulfhydryl groups (-SH) via a Michael addition reaction at a pH of 6.5-7.5 to form a stable thioether bond. This second step attaches the thiol-containing payload (e.g., a cytotoxic drug).
Due to the rapid hydrolysis of the NHS ester in aqueous solutions, especially at higher pH, it is crucial to perform the amine conjugation step first, followed by purification, and then the thiol conjugation.
III. Applications in Drug Delivery
This compound is highly versatile and is used in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): This is the primary application, where the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
PROTACs: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation.
-
Nanoparticle Functionalization: Modifies the surface of nanoparticles or liposomes to attach targeting ligands (peptides, antibodies) for targeted drug or gene delivery.
-
Peptide and Protein Labeling: Enables precise labeling of biomolecules for imaging or diagnostic purposes.
IV. Experimental Protocols
This section provides a detailed, generalized two-step protocol for conjugating an amine-containing protein (e.g., an antibody) to a thiol-containing molecule (e.g., a drug payload).
A. Recommended Buffers and Reagents
| Buffer/Reagent | Composition | Purpose |
| Amine Conjugation Buffer | Phosphate Buffered Saline (PBS), 0.1 M Sodium Phosphate, pH 7.2-7.5. Avoid buffers with primary amines (e.g., Tris, Glycine). | Reaction buffer for the NHS ester-amine coupling. |
| Thiol Conjugation Buffer | PBS containing 1-5 mM EDTA, pH 6.5-7.0. | Reaction buffer for the maleimide-thiol coupling. EDTA prevents disulfide bond formation. |
| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 8.0. | To stop the NHS ester reaction by consuming unreacted linker. |
| Linker Stock Solution | Anhydrous DMSO or DMF. | To dissolve the moisture-sensitive this compound. |
| Reducing Agent (Optional) | Tris(2-carboxyethyl)phosphine (TCEP). | To reduce antibody interchain disulfide bonds to generate free thiols for conjugation. |
B. Experimental Workflow
The overall workflow involves preparing the reactants, performing the two sequential conjugation steps with an intermediate purification, and finally purifying and characterizing the final product.
C. Detailed Two-Step Conjugation Protocol
Step 1: Activation of Protein with this compound
-
Protein Preparation: Prepare the antibody or protein solution (e.g., 2-5 mg/mL) in Amine Conjugation Buffer. Ensure the buffer is free of primary amines.
-
Linker Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Dissolve the required amount in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes.
-
Purification: Immediately remove the excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis, equilibrating with Thiol Conjugation Buffer. This yields the maleimide-activated protein.
Step 2: Conjugation of Drug-SH to Activated Protein
-
Drug Preparation: Prepare the thiol-containing drug or peptide, dissolving it in a compatible solvent (e.g., DMSO) if necessary.
-
Reaction: Add the Drug-SH solution to the purified maleimide-activated protein. A 5- to 10-fold molar excess of the thiol molecule is typically recommended.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Final Purification: Purify the final conjugate from unreacted drug and other reagents using an appropriate method such as Size-Exclusion Chromatography (SEC), HPLC, or dialysis.
D. Characterization of the Final Conjugate
After purification, it is essential to characterize the conjugate to determine its purity, concentration, and the Drug-to-Antibody Ratio (DAR).
| Technique | Purpose | Reference(s) |
| UV-Vis Spectroscopy | To determine protein concentration (at 280 nm) and calculate the degree of labeling (DAR) if the drug has a distinct absorbance wavelength. | |
| Mass Spectrometry (MS) | The technique of choice for accurately determining the average molecular weight of the conjugate and the distribution of drug species (DAR values). MALDI-TOF and LC-MS are commonly used. | |
| Chromatography (SEC, HIC, RP-HPLC) | To assess purity, aggregation, and heterogeneity of the conjugate. Hydrophobic Interaction Chromatography (HIC) is particularly effective for separating species with different DARs. | |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. |
V. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive linker (hydrolyzed NHS ester). Competing nucleophiles in buffer (Tris, glycine). Insufficient molar excess of linker. | Use fresh, anhydrous DMSO/DMF to dissolve the linker. Use amine-free buffers for the NHS reaction. Optimize the molar ratio of linker to protein. |
| Protein Aggregation | High concentration of organic solvent. Hydrophobic nature of the drug payload. | Keep the final DMSO/DMF concentration below 10%. The PEG36 spacer is designed to reduce this, but further optimization of buffer conditions may be needed. |
| Maleimide Reaction Fails | Thiol groups on the drug have formed disulfide bonds. Maleimide group hydrolyzed (pH > 7.5). | Add a mild reducing agent like TCEP to the drug solution before conjugation. Maintain the reaction pH between 6.5 and 7.5 for the maleimide step. |
| High Heterogeneity (DAR) | Non-optimized reaction conditions (time, temperature, molar ratio). | Empirically test different reaction conditions to achieve the desired DAR. Use characterization techniques like HIC-HPLC to monitor. |
References
Application Notes and Protocols for Two-Step Conjugation with Mal-PEG36-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG36-NHS ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of two different biomolecules, typically a protein or antibody with a peptide or small molecule drug. This linker possesses two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on a protein), and a maleimide group that reacts with sulfhydryl (thiol) groups (e.g., cysteine residues on a peptide or a small molecule).[1][2][3] The 36-unit polyethylene glycol (PEG) spacer is hydrophilic, enhances the solubility of the resulting conjugate, and minimizes steric hindrance.[4][5]
This two-step conjugation strategy offers a high degree of control over the reaction, allowing for the purification of an activated intermediate before the introduction of the second molecule. This methodology is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.
Reaction Mechanism and Workflow
The two-step conjugation process begins with the reaction of the NHS ester with a primary amine on the first biomolecule (Molecule A), typically a protein or antibody, to form a stable amide bond. This reaction is favored at a slightly alkaline pH (7.2-8.5). Following this first step, the excess, unreacted this compound is removed. The resulting maleimide-activated Molecule A is then reacted with a sulfhydryl group on the second biomolecule (Molecule B), such as a peptide or a small molecule drug, to form a stable thioether bond. This second reaction is most efficient at a pH range of 6.5-7.5.
Experimental Workflow Diagram
Caption: Two-step conjugation workflow with this compound.
Quantitative Data for Reaction Optimization
Successful conjugation with this compound requires careful optimization of reaction conditions. The following tables provide quantitative data to guide this process.
Table 1: Stability of NHS Ester at Various pH Values
The NHS ester is susceptible to hydrolysis, which competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Ambient | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 8.6 | Ambient | Minutes |
Data sourced from multiple references.
Table 2: Recommended Reaction Conditions
| Parameter | Step 1: NHS Ester Reaction | Step 2: Maleimide Reaction |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Recommended Buffer | Phosphate, Bicarbonate, Borate, HEPES (amine-free) | Phosphate, HEPES (thiol-free) |
| Incubation Time | 30-60 min at RT or 2h at 4°C | 30 min at RT or 2h at 4°C |
| Molar Excess of Linker | 10-50 fold over protein | 1.5-2 fold over available thiols |
Data compiled from multiple sources.
Table 3: Typical Results for Antibody-Drug Conjugate (ADC) Characterization
| Parameter | Method | Typical Result |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (LC-MS) | 3.5 - 4.5 |
| Drug Load Distribution | Hydrophobic Interaction Chromatography (HIC) | DAR0: <5%, DAR2: ~20%, DAR4: ~50%, DAR6: ~20%, DAR8: <5% |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | >95% |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | <1% |
| Yield | UV-Vis Spectroscopy (A280) | 60-80% |
This table presents typical values for ADC characterization and may vary depending on the specific antibody, drug, and conjugation conditions.
Detailed Experimental Protocols
Protocol 1: General Two-Step Protein-Peptide Conjugation
This protocol describes the conjugation of a protein with available primary amines to a peptide containing a free sulfhydryl group.
Materials:
-
Protein-NH2 (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Peptide-SH
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting columns
Procedure:
Step 1: Reaction of this compound with Protein-NH2
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of Maleimide-Activated Protein with Peptide-SH
-
Immediately add the Peptide-SH to the desalted Maleimide-Activated Protein solution.
-
Incubate the reaction mixture at room temperature for 30 minutes or for 2 hours at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol provides a more specific workflow for creating an ADC by conjugating a small molecule drug with a maleimide group to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb)
-
Reduction Buffer (e.g., PBS with 1 mM DTPA, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM)
-
Maleimide-activated small molecule drug-linker
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification columns (e.g., HIC, SEC)
Procedure:
Step 1: Antibody Reduction
-
Prepare the antibody in the Reduction Buffer at a concentration of 5-10 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution. A 10-20 fold molar excess of TCEP per antibody is a typical starting point. The exact ratio may need to be optimized to achieve the desired average drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 30 minutes.
-
Remove the excess TCEP by buffer exchange using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of Drug-Linker to Reduced Antibody
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in the Conjugation Buffer.
-
Dissolve the maleimide-activated drug-linker in a minimal amount of an organic solvent like DMSO.
-
Add the maleimide-drug-linker solution to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a good starting point. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction for 1 hour on ice or at room temperature.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
Step 3: Purification and Characterization of the ADC
-
Purify the ADC using Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs.
-
Collect fractions corresponding to the desired DAR species.
-
Pool the collected fractions and desalt into a suitable formulation buffer.
-
Characterize the final ADC for average DAR, purity, and monomer content using methods outlined in Table 3.
Mandatory Visualizations
Signaling Pathway Diagram (Conceptual)
Since this compound is a chemical tool, it doesn't directly participate in a biological signaling pathway. The following diagram illustrates the conceptual pathway of an ADC created using this linker.
Caption: Conceptual mechanism of action for an Antibody-Drug Conjugate.
References
- 1. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Mal-PEG36-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the use of Mal-PEG36-NHS ester, a heterobifunctional crosslinker commonly employed in bioconjugation, drug delivery, and nanotechnology.[1] The linker features a maleimide group that selectively reacts with sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[1][2] The polyethylene glycol (PEG) spacer enhances water solubility and biocompatibility while minimizing steric hindrance.[1]
Reaction Chemistry
This compound facilitates the covalent linkage of two different molecules, typically biomolecules, through a two-step reaction process. The NHS ester reacts with primary amines to form a stable amide bond, while the maleimide group reacts with a thiol group to form a stable thioether bond.[1]
Quantitative Data Summary
The following table summarizes the key reaction conditions for the maleimide and NHS ester functionalities of the this compound.
| Parameter | Maleimide Group (Thiol-Reactive) | NHS Ester Group (Amine-Reactive) |
| Target Functional Group | Sulfhydryl (-SH) | Primary Amine (-NH2) |
| Optimal pH Range | 6.5 - 7.5 | 7.2 - 8.5 |
| Recommended pH | ~7.0 | 8.3 - 8.5 |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 30 minutes to 2 hours | 30 minutes to 4 hours, or overnight |
| Recommended Buffers | Phosphate, HEPES | Phosphate, Bicarbonate, Borate, HEPES |
| Incompatible Buffers | Buffers containing thiols | Buffers containing primary amines (e.g., Tris) |
| Solvent for Stock Solution | DMSO or DMF | DMSO or DMF |
Experimental Protocols
A common application of this compound is the two-step conjugation of two different proteins, for example, an antibody and an enzyme. This is typically achieved by first reacting the NHS ester with the amine-containing protein, followed by purification and subsequent reaction of the maleimide group with the thiol-containing protein.
Protocol: Two-Step Protein-Protein Conjugation
Materials:
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing protein (Protein-SH)
-
Reaction Buffer A (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5)
-
Reaction Buffer B (e.g., 0.1 M sodium phosphate, 0.1 M NaCl, 10 mM EDTA, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
Step 1: Reaction of NHS Ester with Amine-Containing Protein
-
Preparation of Reagents:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound by dissolving it in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution.
-
Dissolve the amine-containing protein (Protein-NH2) in Reaction Buffer B. Avoid buffers containing primary amines like Tris.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction mixture for 30 minutes to 4 hours at room temperature, or overnight at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove the excess, non-reacted this compound using a desalting column equilibrated with Reaction Buffer A. This step is crucial to prevent the maleimide groups from reacting with any remaining free amines.
-
Step 2: Reaction of Maleimide with Thiol-Containing Protein
-
Preparation of Thiol-Containing Protein:
-
Ensure the thiol-containing protein (Protein-SH) has free (reduced) sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Conjugation Reaction:
-
Combine the desalted maleimide-activated protein from Step 1 with the thiol-containing protein in Reaction Buffer A.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
-
Quenching (Optional):
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To stop the reaction, a quenching reagent such as a low molecular weight thiol (e.g., cysteine or 2-mercaptoethanol) can be added to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography (gel filtration) to separate the desired conjugate from unreacted proteins and byproducts.
-
Visualizations
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the chemical reactions and a typical experimental workflow for using this compound.
Caption: Reaction mechanisms of this compound.
Caption: Two-step bioconjugation workflow.
References
Application Notes and Protocols for Mal-PEG36-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mal-PEG36-NHS ester in bioconjugation reactions, specifically targeting primary amines. This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a 36-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl (thiol) groups to form stable thioether bonds.[3][4] The hydrophilic PEG spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate.[]
This reagent is widely utilized in various applications, including the development of antibody-drug conjugates (ADCs), protein and peptide labeling for imaging and diagnostics, and the functionalization of nanoparticles and surfaces.
Reaction Chemistry
The utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the NHS ester reacts with primary amines on a target molecule. Subsequently, the maleimide group can react with a thiol group on a second molecule.
NHS Ester Reaction with Primary Amines
The reaction between an NHS ester and a primary amine proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5. Below this range, the amine group is protonated, reducing its nucleophilicity. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation efficiency.
Maleimide Reaction with Thiols
The maleimide group reacts with sulfhydryl groups through a Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, forming a stable thioether bond. At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases, leading to a loss of reactivity towards thiols.
Quantitative Data Summary
The efficiency of the this compound conjugation is dependent on several key parameters. The following tables summarize important quantitative data to aid in experimental design.
| Parameter | Recommended Condition | Notes | Reference(s) |
| NHS Ester Reaction pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis. | |
| Maleimide Reaction pH | 6.5 - 7.5 | Ensures high specificity for thiol groups and minimizes maleimide hydrolysis. | |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down hydrolysis and are often preferred for longer incubation times. | |
| Reaction Time (NHS Ester) | 30 minutes to 4 hours | Dependent on temperature and concentration of reactants. | |
| Reaction Time (Maleimide) | 30 minutes to 2 hours | Generally a rapid reaction. | |
| Molar Excess of this compound | 10- to 50-fold over the amine-containing molecule | The optimal ratio should be determined empirically for each specific application. |
| pH | Approximate Half-Life of NHS Ester in Aqueous Solution | Reference(s) |
| 7.0 (at 0°C) | 4-5 hours | |
| 8.0 (at 25°C) | 1 hour | |
| 8.6 (at 4°C) | 10 minutes |
Experimental Protocols
The following protocols provide a general framework for a two-step conjugation process using this compound. It is crucial to optimize these protocols for your specific molecules of interest.
Materials Required
-
This compound
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Amine-containing molecule (e.g., protein, antibody)
-
Thiol-containing molecule (e.g., peptide, drug)
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Reaction Buffer A (for NHS ester reaction): Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.0.
-
Reaction Buffer B (for maleimide reaction): Phosphate buffer, pH 6.5-7.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting columns or dialysis equipment for purification.
Protocol 1: Two-Step Conjugation of a Protein to a Thiol-Containing Molecule
This protocol first involves the reaction of the NHS ester with the primary amines on a protein, followed by the reaction of the maleimide group with a thiol-containing molecule.
Step 1: Preparation of Reagents
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Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution as the NHS ester is susceptible to hydrolysis.
-
Dissolve the amine-containing protein in Reaction Buffer A at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the reaction.
-
Dissolve the thiol-containing molecule in Reaction Buffer B. If the molecule has disulfide bonds, they must be reduced to free thiols prior to the reaction.
Step 2: Reaction of this compound with the Amine-Containing Protein
-
Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker is a common starting point. The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
Step 3: Purification of the Maleimide-Activated Protein
-
Remove the excess, unreacted this compound using a desalting column or through dialysis against Reaction Buffer B. This step is crucial to prevent the unreacted linker from reacting with the thiol-containing molecule in the next step.
Step 4: Reaction of the Maleimide-Activated Protein with the Thiol-Containing Molecule
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Add the thiol-containing molecule to the purified maleimide-activated protein solution. The molar ratio should be optimized based on the desired final conjugate.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
The reaction can be quenched by adding a solution of a free thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.
Step 5: Final Purification
-
Purify the final conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Mal-PEG36-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments with Mal-PEG36-NHS ester, focusing on the prevention of NHS ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker featuring a maleimide group and an N-hydroxysuccinimide (NHS) ester group, connected by a 36-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (like those on lysine residues of proteins) at a pH of 7-9 to form stable amide bonds.[3] The maleimide group specifically reacts with sulfhydryl groups (thiols), found on cysteine residues, at a pH of 6.5-7.5 to create stable thioether bonds.[3][4] The hydrophilic PEG spacer enhances the water solubility of the molecule.
Q2: What is NHS ester hydrolysis and why is it a significant issue?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond and the formation of an inactive carboxylic acid and N-hydroxysuccinimide. This is a critical competing reaction during bioconjugation because the hydrolyzed ester can no longer react with the target primary amines on the biomolecule, which significantly reduces the conjugation efficiency and the final yield of the desired product.
Q3: What are the main factors that influence the rate of NHS ester hydrolysis?
The rate of NHS ester hydrolysis is primarily influenced by three key factors:
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pH: The rate of hydrolysis increases significantly as the pH rises.
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Temperature: Higher temperatures accelerate the rate of hydrolysis.
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Buffer Composition: The presence of nucleophiles, other than the intended primary amines, can compete with the desired reaction. Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions.
Q4: What is the optimal pH for conducting a conjugation reaction with this compound?
The optimal pH for reacting the NHS ester with primary amines is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance. Below pH 7.2, the primary amine is largely protonated (-NH₃⁺), making it a poor nucleophile and hindering the reaction. Above pH 8.5, the hydrolysis of the NHS ester becomes very rapid, which reduces the conjugation yield. For the maleimide reaction with sulfhydryls, the optimal pH range is 6.5-7.5. Therefore, a two-step conjugation is often performed, starting with the NHS ester reaction at a slightly higher pH, followed by the maleimide reaction at a near-neutral pH.
Q5: How should this compound be stored to maintain its reactivity?
Proper storage is crucial to prevent premature hydrolysis. This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is highly recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and to not prepare aqueous stock solutions for storage. Any unused reconstituted reagent should be discarded.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester | Ensure proper storage of the reagent in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 for the NHS ester reaction. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis. | |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing Tris or glycine. | |
| Low protein concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over unimolecular hydrolysis. | |
| Precipitation of the Conjugate | Use of a hydrophobic NHS ester | This compound has a hydrophilic PEG spacer which generally improves solubility. However, if the target molecule is very hydrophobic, this can still be an issue. Consider optimizing buffer conditions or using a longer PEG chain if available. |
| Inconsistent Results | Variability in reagent quality | Purchase high-quality this compound from a reputable supplier. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
| Moisture contamination of solvent | Use a fresh, anhydrous grade of DMSO or DMF. Degraded DMF can contain amines that will react with the NHS ester. |
Quantitative Data Summary
Table 1: Stability of NHS Esters at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours |
| 8.0 | 25 | 1 hour |
| 8.6 | 4 | 10 minutes |
This data highlights the critical impact of pH and temperature on the stability of the NHS ester.
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | NHS Ester Reaction | Maleimide Reaction |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Phosphate-buffered saline (PBS) |
| Incompatible Buffers | Tris, Glycine (contain primary amines) | Buffers with sulfhydryl-containing components |
| Reaction Time | 30 - 120 minutes at room temperature or 2-4 hours at 4°C | 30 minutes at room temperature or 2 hours at 4°C |
| Temperature | 4°C to Room Temperature | Room Temperature or 4°C |
| Molar Excess of Reagent | 10- to 50-fold molar excess over the amine-containing protein | Equimolar or slight excess relative to the sulfhydryl-containing molecule |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using this compound
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Materials:
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Protein-NH₂ (in an amine-free buffer like PBS)
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Protein-SH
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This compound
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Anhydrous DMSO or DMF
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Conjugation Buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)
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Desalting column
Methodology:
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Preparation of Protein-NH₂: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column equilibrated with the Conjugation Buffer.
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Dissolution of this compound: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF.
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Activation of Protein-NH₂: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10%.
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Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
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Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.
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Conjugation to Protein-SH: Combine the activated Protein-NH₂ with the Protein-SH in a molar ratio appropriate for the desired final conjugate.
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Final Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.
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Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.
Visualizations
Caption: Competing pathways: Desired aminolysis vs. undesired hydrolysis.
Caption: Troubleshooting decision tree for low conjugation yield.
References
common side reactions with Mal-PEG36-NHS ester
Welcome to the technical support center for Mal-PEG36-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this bifunctional crosslinker.
Troubleshooting Guides
This section addresses specific issues that may arise during your conjugation experiments with this compound.
Issue 1: Low Conjugation Yield or No Reaction
If you are experiencing low or no yield of your desired conjugate, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1] Prepare stock solutions of the NHS ester fresh in anhydrous DMSO or DMF immediately before use.[1] Avoid prolonged incubation times, especially at higher pH. |
| Hydrolysis of Maleimide Group | Maintain the reaction pH between 6.5 and 7.5 for the maleimide-thiol coupling step.[2] Prepare aqueous solutions of the maleimide reagent immediately before use and avoid long-term storage in aqueous buffers.[2] |
| Presence of Competing Nucleophiles | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer for the NHS ester reaction.[3] For the maleimide reaction, ensure the buffer is free of thiols. If your sample contains competing nucleophiles, perform a buffer exchange via dialysis or desalting column. |
| Oxidation of Thiols | If conjugating to a thiol-containing molecule, ensure the sulfhydryl groups are available and not oxidized to disulfide bonds. Reduce disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. |
| Inaccessible Functional Groups | The primary amines or sulfhydryl groups on your biomolecule may be sterically hindered. Consider using a crosslinker with a longer PEG spacer arm. For inaccessible amines, denaturation of the protein (if permissible for your application) could be an option. |
| Incorrect Molar Ratio | Optimize the molar excess of the this compound. A 10-20 fold molar excess is a common starting point, but the optimal ratio may vary. |
Issue 2: Non-Specific Binding or Side Product Formation
The formation of unintended products can complicate purification and analysis. Here are common causes and mitigation strategies.
| Possible Cause | Recommended Solution |
| Reaction of Maleimide with Amines | Perform the maleimide-thiol conjugation at a pH between 6.5 and 7.5. At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine. |
| Reaction of NHS Ester with Other Nucleophiles | While NHS esters are most reactive towards primary amines, side reactions can occur with sulfhydryl (cysteine), hydroxyl (serine, threonine), and imidazole (histidine) groups. To minimize these, conduct the reaction at the lower end of the optimal pH range (around 7.2). |
| Thiazine Rearrangement | This side reaction can occur if you are conjugating to a peptide or protein with an unprotected N-terminal cysteine. To prevent this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to protonate the N-terminal amine or acetylating the N-terminus. |
| Retro-Michael Reaction | The thioether bond formed between a maleimide and a thiol can be reversible, leading to "payload migration". To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed post-conjugation to the stable succinamic acid thioether. |
Issue 3: Aggregation or Precipitation of Conjugates
Protein aggregation or precipitation during or after conjugation can be a significant issue.
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of your biomolecule can alter its physicochemical properties, leading to aggregation. Reduce the molar excess of the this compound or shorten the reaction time to control the degree of labeling. |
| Hydrophobicity | While the PEG36 linker enhances water solubility, the conjugated molecule itself might be hydrophobic. The use of a PEGylated crosslinker like this compound is already a good step to mitigate this. |
| High Concentration of Organic Solvent | If dissolving the crosslinker in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the NHS ester and maleimide groups of this compound?
A1: For the NHS ester reaction with primary amines, the optimal pH is between 7.2 and 8.5. The maleimide reaction with thiols is most efficient and specific at a pH of 6.5-7.5. For a two-step conjugation, it is recommended to perform the NHS ester reaction first at pH 7.2-8.0, followed by buffer exchange to pH 6.5-7.5 for the maleimide reaction.
Q2: What buffers should I use for my conjugation reactions?
A2: For the NHS ester reaction, use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule. For the maleimide reaction, ensure the buffer is also free of thiols.
Q3: How should I store and handle this compound?
A3: this compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately. Avoid storing the reagent in aqueous solutions.
Q4: My protein has disulfide bonds. What should I do before conjugation with the maleimide group?
A4: Disulfide bonds must be reduced to free sulfhydryl groups for the maleimide reaction to occur. You can use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If you use DTT, it must be removed from the solution, for instance, by using a desalting column, before adding the this compound.
Q5: Can the thioether bond formed by the maleimide-thiol reaction reverse?
A5: Yes, the thiosuccinimide linkage can undergo a retro-Michael reaction, which is a reversal of the initial conjugation. This can lead to the exchange of the PEG linker to other thiol-containing molecules. To increase the stability of the linkage, the thiosuccinimide ring can be hydrolyzed to a stable succinamic acid thioether. Some next-generation maleimides are designed to undergo self-hydrolysis after conjugation to improve stability.
Quantitative Data Summary
The stability of the reactive groups of this compound is highly dependent on pH and temperature. The following tables summarize the hydrolysis rates.
Table 1: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | 1 hour |
| 8.6 | 4 | 10 minutes |
(Data sourced from)
Table 2: Recommended pH Ranges for Conjugation Reactions
| Reactive Group | Target Functional Group | Optimal pH Range | Side Reactions Outside Optimal Range |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | Increased hydrolysis above pH 8.5; protonated, unreactive amines below pH 7.2. |
| Maleimide | Thiol/Sulfhydryl (-SH) | 6.5 - 7.5 | Increased hydrolysis and reaction with primary amines above pH 7.5. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (with amines) to a Thiol-Containing Molecule
This protocol first activates the protein with this compound and then conjugates it to the thiol-containing molecule.
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Protein Preparation: Dissolve the protein containing primary amines in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0.
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Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
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NHS Ester Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
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Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to a thiol-free buffer at pH 6.5-7.5 (e.g., PBS with 5 mM EDTA).
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Thiol-Containing Molecule Preparation: If necessary, reduce any disulfide bonds in the thiol-containing molecule using TCEP.
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Maleimide Reaction: Add the thiol-containing molecule to the maleimide-activated protein solution. A 1.5 to 5-fold molar excess of the thiol-containing molecule over the activated protein is a good starting point.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
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Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of ~10-20 mM and incubate for 15-30 minutes.
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Final Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and byproducts.
Visualizations
Caption: Two-step conjugation workflow using this compound.
Caption: Common side reactions of NHS ester and maleimide groups.
References
Technical Support Center: Purification of Mal-PEG36-NHS Ester Conjugates
Welcome to the technical support center for the purification of Mal-PEG36-NHS ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification strategies, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what is it used for?
A this compound is a heterobifunctional crosslinker that contains a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 36-unit polyethylene glycol (PEG) spacer.[1] This linker is commonly used to conjugate two different molecules, typically a protein or antibody with available amine groups (reacts with NHS ester) and a molecule with a free sulfhydryl group (reacts with maleimide), such as a peptide, small molecule drug, or another protein.[2] The long, hydrophilic PEG36 spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[3][4]
Q2: What is the general strategy for purifying conjugates made with this compound?
The purification strategy for this compound conjugates typically involves a two-step process that mirrors the conjugation reaction.[2] First, after reacting the NHS ester with the amine-containing molecule, an initial purification step is often performed to remove the excess, unreacted PEG linker. This is crucial to prevent the maleimide group of the unreacted linker from interfering with the subsequent conjugation step. Following the second reaction where the maleimide group is conjugated to a sulfhydryl-containing molecule, a final purification is necessary to remove any remaining unreacted molecules, byproducts, and aggregates to yield the purified conjugate.
Q3: What are the most common methods for purifying this compound conjugates?
The most common purification methods leverage differences in size and physicochemical properties between the desired conjugate and impurities. These include:
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Size Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating molecules based on their size. It is particularly useful for removing small, unreacted linkers and other low-molecular-weight impurities from the much larger conjugate.
-
Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO). They are effective for buffer exchange and removing small molecules from large protein conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying smaller conjugates like PEGylated peptides or for analytical assessment of purity.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, IEX can sometimes be used to separate PEGylated species from their un-PEGylated counterparts.
Q4: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including:
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Size of the conjugate: For large protein conjugates, SEC and dialysis are often the methods of choice for removing small unreacted linkers.
-
Properties of the conjugated molecules: The hydrophobicity and charge of the final conjugate will influence the suitability of RP-HPLC and IEX.
-
Required purity: For therapeutic applications, a multi-step purification process combining different chromatographic techniques may be necessary to achieve high purity.
-
Scale of the purification: Dialysis and tangential flow filtration are suitable for large-scale purifications, while SEC and HPLC are often used for lab-scale preparations.
Below is a decision-making workflow to help guide your choice of purification method.
Troubleshooting Guides
This guide addresses specific issues that may be encountered during the purification of this compound conjugates.
Issue 1: Low Yield of Purified Conjugate
| Symptom | Possible Cause | Solution |
| Low recovery after purification | Hydrolysis of the NHS ester or maleimide group: The reactive ends of the linker may have hydrolyzed before conjugation, leading to a low yield of the desired product. | Prepare fresh solutions of the this compound immediately before use. Ensure the pH of the reaction buffers is within the optimal range (pH 7.2-8.5 for NHS ester, pH 6.5-7.5 for maleimide). |
| Non-specific binding to the purification matrix: The conjugate may be irreversibly binding to the chromatography column or dialysis membrane. | For SEC and dialysis, use materials known for low protein binding. For HPLC, try different column chemistries or adjust the mobile phase composition to reduce non-specific interactions. | |
| Precipitation of the conjugate: The conjugate may be precipitating during the purification process due to buffer conditions or concentration. | Ensure the conjugate is soluble in all buffers used during purification. It may be necessary to adjust the pH or ionic strength of the buffers. |
Issue 2: Incomplete Removal of Unreacted Linker or Other Impurities
| Symptom | Possible Cause | Solution |
| Presence of unreacted this compound in the final product | Inappropriate purification method: The chosen method may not have sufficient resolution to separate the unreacted linker from the conjugate. | For large protein conjugates, ensure the MWCO of the dialysis membrane is appropriate or use a desalting column with a suitable exclusion limit. For smaller conjugates, optimize the gradient in RP-HPLC to improve resolution. |
| Insufficient purification time or buffer exchange: In dialysis, inadequate time or too few buffer changes will result in incomplete removal of small molecules. | Dialyze for a longer period (e.g., overnight) with at least three buffer changes using a large volume of buffer. | |
| Presence of aggregates in the final product | Harsh purification conditions: The purification process itself may be inducing aggregation. | Optimize purification conditions by adjusting buffer composition, pH, or temperature. Consider adding stabilizing excipients if necessary. SEC is also effective at removing aggregates. |
Issue 3: Unexpected Peaks in the Chromatogram of the Purified Product
| Symptom | Possible Cause | Solution |
| Multiple peaks observed by HPLC | Formation of isomers: If the protein has multiple potential conjugation sites, a mixture of positional isomers may be formed, which can sometimes be resolved by RP-HPLC. | This is often inherent to the conjugation chemistry. If a single isomer is required, further optimization of the conjugation reaction or more advanced purification techniques may be necessary. |
| Degradation of the conjugate: The conjugate may be unstable under the purification conditions, leading to the formation of degradation products. | Investigate the stability of the conjugate under the purification conditions (pH, temperature, solvent). Consider using a faster purification method or adding stabilizers to the buffers. | |
| Hydrolysis of the maleimide ring post-conjugation: The thioether bond formed with the maleimide can be reversible under certain conditions, or the succinimide ring can hydrolyze, potentially leading to different species. | Ensure the pH during purification and storage is not excessively high. |
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | >95% | 80-95% | Rapid, effective for removing small molecules and aggregates. | Resolution may be limited for species with similar sizes. |
| Dialysis / Ultrafiltration | Variable | >90% | Simple, scalable, good for buffer exchange and removing small molecules. | Slow, may not completely remove all impurities. |
| Reverse-Phase HPLC (RP-HPLC) | >98% | 70-90% | High resolution, can separate isomers. | Can be denaturing for some proteins, less scalable. |
| Ion-Exchange Chromatography (IEX) | Variable | 70-90% | Can separate based on charge differences. | PEGylation can mask charges, reducing separation efficiency. |
Experimental Protocols
Protocol 1: Two-Step Conjugation and Purification of an Antibody-Peptide Conjugate using this compound
This protocol describes the conjugation of a thiol-containing peptide to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Thiol-containing peptide
-
Desalting columns or dialysis cassettes (appropriate MWCO)
-
Reaction buffers (e.g., PBS at various pH values)
-
Quenching reagent (e.g., Tris or glycine solution)
Procedure:
Step 1: Activation of Antibody with this compound
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification 1 (Removal of excess linker):
-
SEC/Desalting: Equilibrate a desalting column with PBS, pH 7.2. Apply the reaction mixture to the column and collect the protein-containing fractions.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS, pH 7.2, with at least three buffer changes.
-
Step 2: Conjugation of Activated Antibody with Thiol-Peptide
-
Prepare Peptide: Dissolve the thiol-containing peptide in a reaction buffer (e.g., PBS, pH 7.0).
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the peptide to the maleimide-activated antibody solution from Step 1.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a small molecule thiol like cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups.
-
Purification 2 (Final Purification):
-
SEC: Use a size exclusion column to separate the final conjugate from excess peptide and other small molecules.
-
Dialysis: Dialyze the reaction mixture against the desired storage buffer to remove impurities.
-
Protocol 2: Analytical Purity Assessment by RP-HPLC
This protocol is suitable for assessing the purity of a purified this compound conjugate, particularly for smaller conjugates like PEGylated peptides.
Materials:
-
Purified conjugate sample
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the conjugate in Mobile Phase A or a compatible solvent.
-
Injection: Inject the sample onto the equilibrated C18 column.
-
Elution: Elute the bound components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds, 280 nm for aromatic residues).
-
Analysis: Integrate the peak areas to determine the purity of the conjugate and identify any impurities. The PEGylated conjugate will typically have a longer retention time than the unconjugated molecule due to the increased hydrophobicity of the PEG chain.
Disclaimer: This technical support center provides general guidance. All protocols should be optimized for your specific application and molecules.
References
Technical Support Center: Troubleshooting Mal-PEG36-NHS Ester Reactions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for reactions involving Mal-PEG36-NHS ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conjugation yield is low. What are the primary causes related to the NHS ester reaction?
Low yield in the NHS ester-amine coupling step is often due to suboptimal reaction conditions or reagent degradation. Here are the key factors to investigate:
-
Incorrect pH: The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2][3] At a lower pH, the amine groups are protonated (-NH₃⁺) and are not nucleophilic enough to react efficiently.[1][2] Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of active reagent available for conjugation.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffer components will compete with your target molecule for the NHS ester, leading to significantly lower conjugation efficiency.
-
Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. It is crucial to use fresh, high-quality reagents and prepare solutions immediately before use. Storing the this compound in a desiccated environment at -20°C is recommended.
-
Low Reactant Concentration: In dilute protein solutions, the competing hydrolysis reaction can have a greater impact. Increasing the concentration of your protein and/or the molar excess of the this compound can improve yields. A protein concentration of at least 2 mg/mL is often recommended.
Q2: I'm observing low reactivity on the maleimide end of the linker. What could be the problem?
Issues with the maleimide-thiol conjugation are typically related to the stability of the maleimide group or the availability of free thiols.
-
Maleimide Hydrolysis: The maleimide group can hydrolyze, especially at pH values above 7.5. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. Within this range, the thiol is sufficiently reactive, and the maleimide group remains relatively stable.
-
Lack of Free Thiols: Maleimides react with free sulfhydryl (-SH) groups. If your protein or molecule contains disulfide bonds (S-S), these must be reduced to free thiols prior to conjugation.
-
Thiol Oxidation: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen or metal ions. It is advisable to use degassed buffers and consider adding a chelating agent like EDTA to your reaction mixture.
Q3: How can I confirm that my protein's disulfide bonds have been successfully reduced?
You can use a non-reducing SDS-PAGE to qualitatively assess the reduction of disulfide bonds. A fully reduced protein will migrate as a single band corresponding to its monomeric molecular weight. In contrast, a protein with intact interchain disulfide bonds will show bands at higher molecular weights. For quantitative analysis, Ellman's reagent (DTNB) can be used to determine the concentration of free thiols in your protein solution.
Q4: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. It is best to prepare solutions fresh for each experiment and avoid storing the reagent in solution.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugations
| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |
| pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 4 hours | 1 - 2 hours |
| Molar Excess of Linker | 10- to 50-fold | 10- to 20-fold |
| Compatible Buffers | PBS, HEPES, Bicarbonate, Borate | PBS, HEPES, Tris (if no primary amines on other reactant) |
| Incompatible Buffers | Tris, Glycine | Buffers containing thiols (e.g., DTT) |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein with a Thiol-Containing Molecule
This protocol describes the initial reaction of the NHS ester with a protein containing primary amines, followed by the reaction of the maleimide group with a separate thiol-containing molecule.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5. A recommended concentration is 2-5 mg/mL.
-
If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.
-
-
NHS Ester Reaction:
-
Immediately before use, dissolve the this compound in a dry, amine-free organic solvent like DMSO or DMF.
-
Add the desired molar excess (e.g., 20-fold) of the dissolved linker to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Linker:
-
Remove the unreacted this compound using a desalting column or dialysis against a buffer with a pH of 6.5-7.5 (e.g., PBS with EDTA).
-
-
Maleimide Reaction:
-
If the thiol-containing molecule has disulfide bonds, reduce them using a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before the maleimide reaction.
-
Add the thiol-containing molecule to the maleimide-activated protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
-
Collect aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, and 120 minutes).
-
Mix the aliquots with an equal volume of 2x non-reducing Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Analyze the gel for a shift in the molecular weight of the protein. A successful conjugation will result in a band with a higher molecular weight compared to the unconjugated protein.
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
Mal-PEG36-NHS ester storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Mal-PEG36-NHS ester.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
This compound is sensitive to moisture and should be stored under specific conditions to maintain its reactivity.[1] For long-term storage, it is recommended to keep the vial at -20°C with a desiccant.[1][2][3] Some suppliers suggest that for use within one month, storage at -20°C is adequate, while for periods up to six months, -80°C is recommended for the product in solvent.[4] As a pure form, it can be stored at -20°C for up to three years.
Q2: What is the proper way to handle the reagent before use?
To prevent condensation of moisture inside the container, it is crucial to allow the vial of this compound to equilibrate to room temperature before opening.
Q3: In what solvents should I dissolve this compound?
This compound is not directly soluble in water. It should first be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Once dissolved, this stock solution can be added to an aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10% to maintain the solubility of most proteins. For dissolving the pure compound, other suitable solvents include methylene chloride and acetonitrile.
Q4: Can I store this compound in solution?
No, it is strongly discouraged to store this compound in solution. The NHS ester group is highly susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH. Therefore, you should prepare solutions fresh and use them immediately, discarding any unused portion.
Q5: What buffer conditions are optimal for reacting this compound?
The reaction conditions depend on which functional group of the linker you are targeting.
-
NHS Ester Reaction (with primary amines): This reaction is most efficient at a pH between 7.0 and 9.0. A common recommendation is to use a pH of 7.2-8.5. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) is a suitable buffer, but the initial dissolution of the reagent may be poor in buffers with a total salt concentration exceeding 50mM.
-
Maleimide Reaction (with sulfhydryls): This reaction proceeds optimally at a pH of 6.5-7.5. Above pH 7.5, the maleimide group can react with primary amines and also becomes more susceptible to hydrolysis.
For a two-step conjugation, it is common to perform the reactions at a pH of 7.2-7.5.
Storage and Stability Data
| Parameter | Condition | Recommendation | Source(s) |
| Storage Temperature (Solid) | Long-term | -20°C with desiccant | |
| Up to 3 years | -20°C | ||
| Storage Temperature (In Solvent) | Up to 1 month | -20°C | |
| Up to 6 months | -80°C | ||
| NHS Ester Half-life in Aqueous Solution | pH 7.0, 0°C | 4-5 hours | |
| pH 8.0, 25°C | 1 hour | ||
| pH 8.6, 4°C | 10 minutes |
Experimental Protocols
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing a sulfhydryl group (Protein-SH).
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Adding 1-5 mM EDTA is recommended to prevent disulfide bond formation.
-
Desalting columns
Procedure:
-
Preparation of Protein-NH₂: Dissolve the amine-containing protein in the Conjugation Buffer.
-
Preparation of this compound Solution: Just before use, dissolve the this compound in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction of NHS Ester with Protein-NH₂: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH₂ solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.
-
Reaction with Protein-SH: Immediately add the sulfhydryl-containing protein to the purified maleimide-activated Protein-NH₂.
-
Final Incubation: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Purification: Purify the final conjugate to remove any unreacted proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS ester: The reagent was exposed to moisture or the reaction pH was too high. | Equilibrate the reagent to room temperature before opening. Prepare the NHS ester solution immediately before use. Ensure the reaction pH is between 7.2 and 8.5. |
| Hydrolysis of maleimide group: The reaction pH was above 7.5. | Maintain the reaction pH between 6.5 and 7.5 for the maleimide reaction. | |
| Presence of competing nucleophiles: The reaction buffer contained primary amines (e.g., Tris, glycine) or sulfhydryls. | Use a non-amine, non-sulfhydryl buffer like PBS. | |
| Insufficient molar excess of linker: The ratio of linker to protein was too low. | Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a good starting point. | |
| High Background/Non-specific Binding in Assays | Excess unreacted linker or protein: Purification steps were not sufficient to remove all unreacted components. | Optimize the desalting/purification steps after each reaction. |
| Protein aggregation: The conjugation process led to the formation of protein aggregates. | The PEG linker is designed to reduce aggregation, but optimization of protein concentration and buffer conditions may be necessary. Consider adding a non-ionic surfactant to the buffer. | |
| Hydrophobic or electrostatic interactions: The modified protein is non-specifically binding to surfaces or other proteins. | Optimize blocking steps in your assay (e.g., using BSA or non-fat milk). Adjust the salt concentration or pH of your wash buffers to reduce these interactions. | |
| Poor Solubility of Reagent | Incorrect solvent: An aqueous buffer was used for initial dissolution. | Dissolve the this compound in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. |
| High salt concentration in buffer: The buffer used for initial dilution had a high salt content. | Avoid dissolving the reagent directly in buffers with a total salt concentration above 50mM. |
Visualizations
Caption: A typical two-step conjugation workflow using this compound.
Caption: A decision tree for troubleshooting low or no conjugation yield.
References
Technical Support Center: Mal-PEG36-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Mal-PEG36-NHS ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH ranges for reacting the two functional groups of this compound?
A1: The this compound has two reactive groups, each with a different optimal pH range for conjugation:
-
NHS ester: Reacts with primary amines (e.g., lysine residues) optimally at a pH of 7.0-9.0.[1]
-
Maleimide: Reacts with sulfhydryl groups (e.g., cysteine residues) optimally at a pH of 6.5-7.5.[1]
For simultaneous reactions, a pH of 7.2-7.5 is often used as a compromise.[1] However, for sequential conjugations, it is crucial to perform the reactions at their respective optimal pH.
Q2: I am observing a low yield in my conjugation reaction. What are the potential causes?
A2: Low conjugation yield is a common issue that can arise from several factors:
-
Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis, especially at pH values above 8.0. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
-
Hydrolysis of the maleimide group: The maleimide group can also hydrolyze at pH values above 7.5, rendering it unreactive towards sulfhydryl groups.[1]
-
Incorrect buffer composition: The presence of primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) in the reaction buffer will compete with your target molecules for reaction with the crosslinker.
-
Improper storage and handling of the reagent: this compound is moisture-sensitive. Exposure to moisture can lead to hydrolysis of the NHS ester before it is even used in the reaction.[1]
-
Low protein concentration: In dilute protein solutions, the rate of hydrolysis can become a more significant competitor to the conjugation reaction.
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the reactivity of the crosslinker:
-
Storage: Store the reagent at -20°C in a desiccated environment.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Solution Preparation: this compound is not readily soluble in aqueous buffers and should first be dissolved in a dry, water-miscible organic solvent such as DMSO or DMF. Use the solution immediately after preparation. Do not store the reagent in solution.
Q4: Can I use phosphate-buffered saline (PBS) for my conjugation reaction?
A4: Yes, PBS at a pH between 7.2 and 7.5 is a suitable buffer for many this compound conjugation reactions. However, ensure that your PBS formulation does not contain any primary amines.
Q5: My conjugated protein has precipitated out of solution. What could be the cause?
A5: Protein precipitation after conjugation can be due to a few factors:
-
High degree of labeling: Attaching too many PEG chains to a protein can alter its solubility characteristics, sometimes leading to aggregation.
-
Change in protein charge: The reaction of the NHS ester with primary amines neutralizes the positive charge of the amino group, which can affect protein solubility.
-
Use of organic solvent: While necessary to dissolve the crosslinker, the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture should ideally be kept below 10% to avoid denaturing the protein.
Data Presentation
The stability of this compound is critically dependent on the pH of the aqueous environment due to the susceptibility of both the NHS ester and the maleimide groups to hydrolysis.
Table 1: Effect of pH on the Stability (Half-life) of NHS Ester and Maleimide Moieties
| pH | NHS Ester Half-life (at 25°C) | Maleimide Group Stability |
| 6.0 | Several hours | High |
| 7.0 | ~1 hour | High |
| 7.5 | ~30 minutes | Moderate; slow hydrolysis begins. |
| 8.0 | ~15 minutes | Lower; hydrolysis rate increases. |
| 8.5 | <10 minutes | Low; significant hydrolysis occurs. |
| 9.0 | ~1-2 minutes | Very low; rapid hydrolysis. |
Note: The half-life values for the NHS ester are approximate and can vary depending on the specific molecule and buffer conditions. The stability of the maleimide group is generally higher than that of the NHS ester, but it also degrades at alkaline pH.
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol describes a general method to determine the rate of hydrolysis of the NHS ester and maleimide moieties of this compound at different pH values.
Materials:
-
This compound
-
Anhydrous DMSO
-
A series of buffers with different pH values (e.g., 50 mM Phosphate buffer pH 6.0, 7.0, 7.5; 50 mM Borate buffer pH 8.0, 8.5, 9.0)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Set up hydrolysis reactions: For each pH to be tested, add a small volume of the this compound stock solution to a larger volume of the corresponding buffer to achieve a final concentration of ~1 mM. Ensure the final DMSO concentration is low (<5%).
-
Incubate at a constant temperature: Maintain the reaction mixtures at a constant temperature (e.g., 25°C).
-
Monitor the reaction over time: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction: Immediately add the aliquot to a tube containing the quenching solution to stop any further reaction.
-
Analyze by HPLC: Analyze the quenched samples by reverse-phase HPLC.
-
The disappearance of the peak corresponding to the intact this compound over time indicates hydrolysis.
-
Monitor the appearance of new peaks corresponding to the hydrolyzed products. The NHS ester hydrolysis product will have a different retention time than the maleimide hydrolysis product.
-
-
Data Analysis: Plot the peak area of the intact this compound against time for each pH. From this data, the rate of hydrolysis and the half-life of the molecule at each pH can be calculated.
Visualizations
Caption: pH-dependent hydrolysis pathways of this compound.
References
Technical Support Center: Post-Conjugation Purification of PEGylated Biomolecules
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of excess Mal-PEG36-NHS ester following a bioconjugation reaction. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess this compound must be removed for several critical reasons. Firstly, the unreacted NHS ester is highly reactive and can lead to non-specific labeling of other primary amines in downstream applications, causing inaccurate results. Secondly, the maleimide group can react with free thiols, leading to unintended cross-linking or labeling of other molecules. Finally, the presence of a significant amount of unreacted PEG linker can interfere with analytical techniques used to characterize the conjugate and may lead to an overestimation of the degree of PEGylation.
Q2: What are the primary methods for removing excess this compound?
The most common and effective methods for removing small molecules like this compound from larger biomolecule conjugates are based on size differences. The three primary techniques are:
-
Dialysis: A passive method involving a semi-permeable membrane that allows the diffusion of small molecules while retaining larger ones.[1]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume.[2]
-
Tangential Flow Filtration (TFF): A pressure-driven filtration method that uses a semi-permeable membrane to separate molecules by size, allowing for simultaneous concentration and purification.
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including your sample volume, the required purity, processing time, and scalability. The following decision workflow can guide your choice:
Comparison of Purification Methods
The following table summarizes the key performance characteristics of the three primary purification methods for removing excess this compound.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Separation based on the hydrodynamic volume of molecules as they pass through a porous resin. | Convective separation of molecules across a semi-permeable membrane with simultaneous concentration. |
| Typical Protein Recovery | > 90% | > 95% | > 95% |
| Removal Efficiency | High, but requires multiple buffer changes for near-complete removal. | Very high, can achieve baseline separation of small molecules from large proteins.[2] | High, dependent on the number of diavolumes exchanged. |
| Processing Time | Slow (several hours to overnight). | Fast for small sample volumes (minutes to hours). | Rapid, especially for larger volumes. |
| Scalability | Limited by the availability of large-volume dialysis tubing/cassettes. | Limited throughput, not ideal for large-scale production. | Highly scalable from milliliters to thousands of liters.[3] |
| Sample Dilution | Can result in sample dilution. | Significant sample dilution occurs. | Can be used to concentrate the sample. |
| Cost | Low initial cost for equipment and consumables. | Moderate to high cost for columns and chromatography systems. | Higher initial equipment cost, but can be cost-effective for large-scale operations. |
Experimental Protocols
Protocol 1: Quenching the Conjugation Reaction
Before purification, it is essential to quench the reaction to deactivate any unreacted NHS esters, preventing further non-specific reactions.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 8.0.
-
Add to Reaction Mixture: Add the quenching solution to the conjugation reaction mixture to a final concentration of 50-100 mM.
-
Incubate: Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
Protocol 2: Purification by Dialysis
This method is suitable for small to medium sample volumes where processing time is not a critical factor.
-
Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate (e.g., a 10 kDa MWCO for a 50 kDa protein) but large enough to allow the free this compound to pass through.
-
Prepare Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Carefully load your quenched reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialyze: Immerse the sealed tubing/cassette in a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Stir the buffer gently on a magnetic stir plate.
-
Buffer Changes: For efficient removal of the excess PEG linker, perform at least three buffer changes over 24 hours (e.g., after 4 hours, 8 hours, and then overnight).
-
Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer and recover your purified conjugate.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
SEC is ideal for achieving high purity with small sample volumes.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your protein conjugate from the small this compound. Desalting columns are often suitable for this purpose.
-
Equilibration: Equilibrate the SEC column with at least two column volumes of your desired final buffer.
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate. The larger protein conjugate will elute first, followed by the smaller, unreacted PEG linker.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pooling and Analysis: Pool the fractions containing your purified conjugate and analyze for purity and concentration.
Protocol 4: Purification by Tangential Flow Filtration (TFF)
TFF is the method of choice for larger sample volumes and when scalability is a concern.
-
System Setup: Assemble the TFF system with a membrane cassette having an appropriate MWCO (typically 3-5 times smaller than the molecular weight of your protein conjugate).
-
System Equilibration: Equilibrate the system by running your desired final buffer through it.
-
Sample Loading: Load the quenched reaction mixture into the sample reservoir.
-
Concentration (Optional): Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.
-
Diafiltration: Perform diafiltration by adding the final buffer to the sample reservoir at the same rate as the filtrate is being removed. A common practice is to exchange 5-10 diavolumes to ensure near-complete removal of the small molecules.
-
Sample Recovery: After diafiltration, recover the concentrated and purified conjugate from the system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Conjugate | Non-specific binding to the purification matrix/membrane: The protein may be adsorbing to the SEC resin or TFF/dialysis membrane. | - For SEC, consider using a different resin or adding a small amount of a non-ionic detergent to the buffer. - For TFF/Dialysis, ensure the membrane material is low-protein binding (e.g., regenerated cellulose). Pre-condition the membrane as per the manufacturer's instructions. |
| Protein precipitation/aggregation: The buffer conditions (pH, ionic strength) may not be optimal for your conjugate's stability. | - Perform a buffer screen to identify conditions that maintain the solubility and stability of your conjugate. - For TFF, optimize the transmembrane pressure and cross-flow rate to minimize shear stress on the protein. | |
| Loss of protein through the membrane (Dialysis/TFF): The MWCO of the membrane may be too large for your protein. | - Use a membrane with a smaller MWCO, typically 3-5 times smaller than the molecular weight of your protein.[4] | |
| Incomplete Removal of Excess PEG Linker | Insufficient buffer exchange (Dialysis): Not enough buffer changes or insufficient buffer volume. | - Increase the number of buffer changes (at least 3) and use a significantly larger volume of dialysis buffer (at least 200x the sample volume). |
| Poor resolution (SEC): The column may be overloaded, or the sample volume is too large. | - Reduce the sample load on the column. Ensure the sample volume is appropriate for the column size (typically <5% of the column volume). | |
| Insufficient diavolumes (TFF): Not enough buffer was exchanged to wash out the small molecules. | - Perform more diafiltration volumes (aim for 5-10 diavolumes for >99% removal). | |
| Conjugate Instability Post-Purification | Inappropriate final buffer: The final buffer composition may not be suitable for long-term storage of the conjugate. | - Ensure the final buffer has the optimal pH and excipients to maintain the stability of your PEGylated protein. |
| Residual unquenched NHS ester: The quenching step may have been incomplete. | - Ensure the quenching reagent is added at a sufficient concentration and for an adequate amount of time. Re-purify if necessary. |
References
- 1. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Scalable, cGMP-compatible purification of extracellular vesicles carrying bioactive human heterodimeric IL-15/lactadherin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
maleimide group stability in Mal-PEG36-NHS ester reactions
Welcome to the technical support center for Mal-PEG-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a two-step conjugation reaction using a Mal-PEG-NHS ester?
A1: For a successful two-step conjugation, it is crucial to perform the reactions at the optimal pH for each reactive group. The NHS ester reaction with primary amines should be carried out first at a pH of 7-9. Following the purification of the maleimide-activated molecule, the maleimide reaction with a sulfhydryl group is best performed at a pH of 6.5-7.5.[1][2][3] This pH range ensures high specificity of the maleimide for the thiol group and minimizes competing side reactions.[1][4]
Q2: How can I prevent the hydrolysis of the maleimide group?
A2: The maleimide group is susceptible to hydrolysis, which increases at a higher pH. To minimize hydrolysis, it is recommended to perform the thiol conjugation reaction at a pH between 6.5 and 7.5. For long-term storage of maleimide-functionalized molecules, it is best to store them in a lyophilized state at -20°C with a desiccant. If aqueous storage is necessary, a slightly acidic buffer (pH 6.0-6.5) at 4°C for short periods is advisable.
Q3: My conjugation yield is low. What are the potential causes and solutions?
A3: Low conjugation yield can stem from several factors:
-
Maleimide Hydrolysis: The maleimide ring may have hydrolyzed. Ensure your reaction is within the optimal pH range of 6.5-7.5.
-
Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides. Consider reducing your protein with a reagent like TCEP, which does not need to be removed before the maleimide reaction. Including a chelating agent like EDTA can also help prevent metal-catalyzed oxidation.
-
Suboptimal pH: A pH below 6.5 can significantly slow down the reaction rate.
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is critical. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.
Q4: How stable is the final thioether bond formed between the maleimide and the thiol?
A4: The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, especially in environments with a high concentration of other thiols, such as glutathione in the body. This can lead to the release of the conjugated molecule. However, the stability of this linkage can be significantly enhanced through the hydrolysis of the succinimide ring to form a stable succinamic acid derivative, which is resistant to the retro-Michael reaction. Some strategies focus on promoting this hydrolysis to "lock" the conjugate.
Q5: What are the best storage conditions for Mal-PEG-NHS esters and their stock solutions?
A5: Mal-PEG-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant. Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and can be stored at -20°C for up to one month, protected from light. It is crucial to use anhydrous solvents to prevent hydrolysis of the NHS ester.
Troubleshooting Guides
Issue 1: Low or No Conjugation to Thiol-Containing Molecule
| Possible Cause | Troubleshooting Step |
| Maleimide group has hydrolyzed. | Verify the pH of the reaction buffer is between 6.5 and 7.5. Use freshly prepared maleimide-activated molecules. |
| Thiol groups on the target molecule are oxidized. | Reduce disulfide bonds using TCEP (which doesn't need removal) or DTT (which must be removed before reaction). Degas buffers and add EDTA to prevent re-oxidation. |
| Incorrect buffer composition. | Ensure the buffer does not contain free thiols (e.g., DTT, beta-mercaptoethanol) which will compete in the reaction. |
| Suboptimal reaction time and temperature. | Incubate the reaction for 2 hours at room temperature or overnight at 4°C. |
Issue 2: Low Yield After NHS Ester Reaction
| Possible Cause | Troubleshooting Step |
| NHS ester has hydrolyzed. | Use anhydrous DMSO or DMF to prepare the stock solution. Avoid aqueous storage of the Mal-PEG-NHS ester. Perform the reaction immediately after preparing the aqueous reaction mixture. |
| Competing reactions with primary amines. | Ensure the pH of the reaction buffer is between 7 and 9 for optimal NHS ester reactivity. |
| Presence of primary amine-containing buffers. | Avoid buffers such as Tris or glycine which will compete with the target molecule for the NHS ester. Use phosphate buffers (e.g., PBS) or HEPES. |
Quantitative Data Summary
Table 1: pH Influence on Maleimide and NHS Ester Reactivity
| pH Range | Maleimide Group Reactivity | NHS Ester Group Reactivity | Notes |
| 6.5 - 7.5 | Optimal for reaction with thiols. | Sub-optimal, but some reaction can occur. | Recommended for the thiol-maleimide conjugation step. |
| 7.0 - 9.0 | Reaction with primary amines becomes competitive. | Optimal for reaction with primary amines. | Recommended for the NHS ester-amine conjugation step. |
| > 8.5 | Increased rate of hydrolysis to non-reactive maleamic acid. | Increased rate of hydrolysis. | Generally avoided for both reaction steps. |
Table 2: Storage Recommendations for Maleimide Reagents
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 12 months | Store with a desiccant. |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 1 month | Protect from light. |
| Aqueous Solution | 4°C | Short periods (hours) | Not recommended due to hydrolysis. |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable amine-free buffer (e.g., PBS) at a pH of 7.2-7.5.
-
NHS Ester Reaction:
-
Dissolve the Mal-PEG36-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Add a 5-20 fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Remove excess this compound using a desalting column or dialysis against a buffer at pH 6.5-7.0 (e.g., PBS with EDTA).
-
Thiol-Containing Drug Preparation: Prepare the thiol-containing drug in a degassed buffer at pH 6.5-7.0.
-
Maleimide Reaction:
-
Add the maleimide-activated antibody to the thiol-containing drug solution. A 1.5 to 5-fold molar excess of the drug is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable methods.
Protocol 2: Assessment of Maleimide-Thiol Adduct Stability
-
Sample Preparation: Prepare the purified maleimide-thiol conjugate in PBS at a known concentration.
-
Incubation: Incubate the conjugate at 37°C in the presence of a physiologically relevant concentration of glutathione (e.g., 1-5 mM). A control sample without glutathione should also be incubated.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquots by LC-MS to identify and quantify the intact conjugate, the deconjugated payload, and any hydrolyzed species.
-
Data Interpretation: Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample to determine the stability.
Visualizations
Caption: Hydrolysis of the maleimide group to a non-reactive form.
Caption: Competing pathways for the stability of the thiol-maleimide adduct.
Caption: Troubleshooting decision tree for low maleimide-thiol conjugation yield.
References
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Crosslinkers: Mal-PEG36-NHS Ester vs. SMCC
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of crosslinker is a critical parameter that dictates the stability, solubility, and overall performance of the final conjugate. This guide provides an objective, data-supported comparison between a modern, PEGylated crosslinker, Maleimide-PEG36-NHS ester, and a conventional, widely-used crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Both Mal-PEG36-NHS ester and SMCC are heterobifunctional crosslinkers, designed to connect a primary amine on one molecule (e.g., a lysine residue on an antibody) to a sulfhydryl group on another (e.g., a cysteine residue or a thiol-containing payload).[1][2] They achieve this through two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with amines, and a maleimide group that reacts with thiols.[3][4] Despite this shared mechanism, their core structures impart dramatically different properties to the resulting bioconjugate.
Mechanism of Action: A Two-Step Conjugation Pathway
The conjugation process for both crosslinkers typically follows a sequential, two-step pathway to ensure specificity and minimize side reactions. First, the more labile NHS ester is reacted with a primary amine on the protein (e.g., an antibody). After this "activation" step, excess crosslinker is removed, and the now maleimide-activated protein is reacted with a thiol-containing molecule (e.g., a cytotoxic drug payload).[3]
Structural and Physicochemical Comparison
The fundamental difference between this compound and SMCC lies in the spacer arm connecting the two reactive groups. SMCC features a short, rigid, and hydrophobic cyclohexane linker, whereas this compound contains a long, flexible, and hydrophilic polyethylene glycol (PEG) chain. This structural divergence is the primary driver of their differing performance characteristics.
The hydrophobicity of SMCC presents several challenges. It is not directly soluble in water and must first be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction buffer. This requirement can complicate manufacturing processes and may lead to aggregation, especially when conjugating hydrophobic payloads. In contrast, the extensive PEG36 chain makes this compound highly water-soluble, which in turn imparts hydrophilicity to the entire conjugate. This can significantly reduce or even eliminate the need for organic co-solvents and helps prevent aggregation during conjugation and storage.
Performance Data: A Comparative Summary
The selection of a crosslinker impacts solubility, stability, and the pharmacokinetic profile of the bioconjugate. The following table summarizes key performance-related parameters for SMCC and this compound based on available data.
| Feature | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | This compound | Supporting Data / Rationale |
| Solubility | Low (Hydrophobic) : Insoluble in water; requires organic co-solvents (DMSO, DMF). | High (Hydrophilic) : The PEG36 chain confers excellent water solubility. | The water-soluble analog, Sulfo-SMCC, is soluble up to ~10 mM in aqueous buffers. PEG linkers are known to increase the solubility of hydrophobic molecules. |
| Spacer Arm Length | ~8.3 Å | ~134.8 Å | The long PEG chain provides greater distance and flexibility between conjugated molecules. |
| Tendency for Aggregation | Higher : The hydrophobic nature of the linker and payload can induce protein aggregation. | Lower : The hydrophilic PEG chain acts as a "shield," reducing aggregation and improving physical stability. | Studies show PEG linkers lead to slower clearance rates for ADCs, paralleling a reduced tendency for aggregation. |
| In Vivo Stability | Moderate : The maleimide-thiol bond is susceptible to retro-Michael elimination in plasma, leading to premature payload loss. | Improved : PEGylation is a known strategy to improve the stability and pharmacokinetic profiles of biotherapeutics. | An ADC using an SMCC linker (Kadcyla) showed a 29% decrease in its drug-to-antibody ratio after 7 days in mice. |
| Pharmacokinetics (PK) | Faster Clearance : Premature drug loss and potential aggregation can lead to faster clearance of the intact conjugate. | Slower Clearance / Longer Half-life : Improved stability and hydrophilicity generally result in a longer circulation half-life. | Pharmacokinetic profiles of PEGylated ADCs show slower clearance rates compared to analogs with more hydrophobic linkers. |
Stability of the Maleimide-Thiol Linkage
A critical consideration for both crosslinkers is the stability of the thioether bond formed between the maleimide and the sulfhydryl group. This bond can undergo a "retro-Michael" reaction, particularly in the presence of other thiols like glutathione in the plasma. This reaction is reversible and can lead to the premature release of the conjugated payload, which can decrease efficacy and increase off-target toxicity. While the cyclohexane ring in SMCC's spacer arm offers some stability to the maleimide group compared to linear linkers, deconjugation in vivo remains a known issue.
Strategies to improve the stability of this linkage are an active area of research. While PEGylation itself primarily addresses physicochemical properties like solubility and aggregation, the improved pharmacokinetic profile it confers can mean the conjugate has more time to reach its target before significant deconjugation occurs.
Experimental Protocols
The following are generalized protocols for a typical two-step conjugation process using either SMCC or a Mal-PEG-NHS ester to create an antibody-drug conjugate. Note: These are starting points; optimal conditions (e.g., molar ratios, reaction times, temperature) must be determined empirically for each specific system.
Protocol 1: NHS Ester Reaction (Antibody Activation)
-
Reagent Preparation :
-
Prepare the antibody in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5. A typical concentration is 2-10 mg/mL.
-
Immediately before use, dissolve the SMCC or this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction :
-
Add a 10- to 20-fold molar excess of the crosslinker stock solution to the antibody solution while gently stirring. The final concentration of organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
-
Purification :
-
Remove excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) immediately using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging into the buffer for the subsequent thiol reaction (see Protocol 2).
-
Protocol 2: Maleimide Reaction (Payload Conjugation)
-
Reagent Preparation :
-
Prepare the maleimide-activated antibody (from Protocol 1) in a buffer at pH 6.5-7.5 (e.g., PBS with EDTA). The slightly acidic pH favors the thiol-maleimide reaction over competing side reactions.
-
Ensure the payload molecule has a free (reduced) sulfhydryl group. If the thiols are protected or exist as disulfides, they must be reduced first using a reagent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.
-
-
Conjugation Reaction :
-
Add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using photosensitive compounds.
-
-
Quenching and Purification :
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or N-acetylcysteine.
-
Purify the final antibody-drug conjugate from excess payload and reaction byproducts using methods such as size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
Conclusion
Both SMCC and this compound are powerful tools for bioconjugation, but they are not interchangeable. The choice between them represents a trade-off between a well-established, cost-effective but hydrophobic linker (SMCC) and a modern, hydrophilic alternative that offers significant advantages in terms of solubility, stability, and pharmacokinetics (this compound).
-
Choose SMCC for proof-of-concept studies, when dealing with highly soluble biomolecules, or when hydrophobicity is not a primary concern for the final application. Its smaller size may be advantageous in certain structural contexts.
-
Choose this compound when developing therapeutic conjugates, especially ADCs. Its ability to increase solubility, prevent aggregation, and improve in vivo stability and pharmacokinetics is crucial for creating a safe and effective drug. The benefits often outweigh the higher cost for clinical and late-stage research applications.
For researchers in drug development, the move towards PEGylated linkers like this compound reflects a broader trend of rational linker design aimed at optimizing the therapeutic index of next-generation bioconjugates.
References
Alternatives to Maleimide Chemistry for Thiol-Specific Conjugation
A Comprehensive Guide to Alternatives for Mal-PEG36-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a pivotal step in the design of bioconjugates. The choice of chemistry dictates the efficiency, stability, and ultimately, the performance of the final product. This compound is a widely used heterobifunctional crosslinker, valued for its ability to connect amine-containing molecules with thiol-containing molecules via a long, flexible polyethylene glycol (PEG) spacer. However, the inherent reactivity of its terminal groups—a maleimide that targets sulfhydryl groups and an N-hydroxysuccinimide (NHS) ester that targets primary amines—comes with certain limitations, including the potential for maleimide-thiol adduct instability and the hydrolysis of the NHS ester in aqueous environments.[1][2][3]
This guide provides an objective comparison of key alternatives to this compound, focusing on chemistries that offer improved stability, specificity, and versatility. The comparison is supported by available experimental data and detailed methodologies for key reactions.
While maleimide chemistry is highly selective for thiols at a physiological pH of 6.5-7.5, the resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols, which can be a concern for in vivo applications.[4] Several alternatives have been developed to form more stable linkages with cysteine residues.
Emerging Thiol-Reactive Chemistries
More recent developments in thiol-reactive chemistry offer even greater stability and specificity:
-
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os): These compounds react chemo- and site-selectively with cysteine residues to yield conjugates with superior stability compared to maleimides.[5]
-
Methylsulfonyl Phenyloxadiazoles and Julia-Kocienski-like Reagents: These reagents react specifically with cysteine and have been shown to form conjugates with significantly greater stability in human plasma than their maleimide counterparts.
-
Chlorooximes: This class of reagents offers fast reaction kinetics and high selectivity for cysteine residues, forming stable conjugates.
-
para-Quinone Methides (p-QMs): p-QMs exhibit high specificity for cysteine and robust reaction kinetics.
Alternatives to NHS-Ester Chemistry for Amine-Specific Conjugation
NHS esters are prone to hydrolysis in aqueous solutions, a competing reaction that can lower conjugation efficiency. The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5. A variety of alternative amine-reactive chemistries are available.
Established and Novel Amine-Reactive Chemistries
-
Isothiocyanates: These reagents react with primary amines at an alkaline pH (9.0-9.5) to form stable thiourea linkages.
-
Carbodiimides (EDC, DCC): Used in conjunction with N-hydroxysuccinimide (NHS) or other additives like HOBt/HOAt, carbodiimides facilitate the formation of amide bonds between carboxyl groups and primary amines. The addition of HOBt/HOAt can result in a ~30% increase in cross-linking efficiency compared to carbodiimide alone.
-
2,3,5,6-Tetrafluorophenyl (TFP) esters: TFP esters are an alternative to NHS esters that exhibit greater stability against hydrolysis in aqueous media.
-
Hydrazide Chemistry: Hydrazides react with aldehydes or ketones to form hydrazone bonds. This reaction is particularly useful for the site-specific modification of glycoproteins, where carbohydrate moieties can be oxidized to generate aldehydes. The stability of the hydrazone bond can be pH-dependent.
Bioorthogonal and Enzymatic Alternatives
Bioorthogonal and enzymatic approaches provide high specificity and control over the conjugation process, often under mild, physiological conditions.
-
Click Chemistry: This broad category includes copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient. SPAAC, which utilizes reagents like DBCO and BCN, is particularly advantageous for in vivo and cellular applications as it avoids the use of potentially cytotoxic copper catalysts.
-
Sortase-Mediated Ligation (SML): This enzymatic method allows for the site-specific ligation of proteins. The enzyme sortase A recognizes a specific peptide motif (e.g., LPXTG) and catalyzes the formation of a native peptide bond with a molecule containing an N-terminal glycine. This technique is highly specific and produces a stable, native-like linkage.
Quantitative Comparison of Bioconjugation Chemistries
The following tables summarize key parameters for the various bioconjugation chemistries discussed.
Table 1: Comparison of Thiol-Reactive Chemistries
| Feature | Maleimide Chemistry | Methylsulfonyl Phenyloxadiazole | 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | Chlorooximes | para-Quinone Methides (p-QMs) |
| Target Residue | Cysteine | Cysteine | Cysteine | Cysteine | Cysteine |
| Optimal pH | 6.5 - 7.5 | Various buffer conditions | Not specified | Physiological conditions | Not specified |
| Linkage Formed | Thioether | Thioether | Thiol conjugate | Thiohydroximate | Thioether |
| Linkage Stability | Can undergo retro-Michael reaction | Superior stability in human plasma compared to maleimide conjugates | Superior stability to maleimide conjugates | High stability to acid, base, and external thiols | Not specified |
| Reaction Kinetics | Fast (minutes to hours) | Rapid | Not specified | Fast (k₂ = 306 M⁻¹s⁻¹) | Robust (up to 1.67 x 10⁴ M⁻¹s⁻¹) |
Table 2: Comparison of Amine-Reactive Chemistries
| Feature | NHS Ester Chemistry | TFP Ester Chemistry | Isothiocyanate Chemistry | Hydrazide Chemistry (Hydrazone formation) |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines | Primary amines (Lysine, N-terminus) | Aldehydes/Ketones |
| Optimal pH | 7.2 - 8.5 | >7.5 | 9.0 - 9.5 | Acidic to neutral |
| Linkage Formed | Amide | Amide | Thiourea | Hydrazone |
| Linkage Stability | High | High | Robust | Reversible under acidic conditions |
| Key Advantage | Well-established, efficient | More stable to hydrolysis than NHS esters | Stable linkage | Site-specific for glycoproteins, tunable stability |
| Key Disadvantage | Hydrolysis in aqueous solutions | Slower reaction below pH 7.0 | Requires alkaline pH | Potentially reversible linkage |
Table 3: Comparison of Bioorthogonal and Enzymatic Chemistries
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Sortase-Mediated Ligation (SML) |
| Reaction Type | Bioorthogonal "Click" Chemistry | Enzymatic Ligation |
| Target Groups | Azide and strained alkyne (e.g., DBCO, BCN) | C-terminal LPXTG motif and N-terminal glycine(s) |
| Specificity | High | High, site-specific |
| Linkage Formed | Triazole ring | Native peptide bond |
| Linkage Stability | High | High |
| Key Advantage | Copper-free, suitable for in vivo applications | Highly specific, forms native peptide bond |
| Key Disadvantage | Requires introduction of non-native functional groups | Requires protein engineering and enzyme |
Experimental Protocols
Protocol 1: NHS Ester-Based Amine Labeling
This protocol describes the labeling of primary amines on a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester crosslinker (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the protein solution in an amine-free buffer. Avoid buffers containing primary amines like Tris.
-
Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted crosslinker and byproducts using a desalting column.
Protocol 2: Maleimide-Based Thiol Labeling
This protocol targets cysteine residues for conjugation.
Materials:
-
Protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP), if disulfide bonds need to be reduced
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Prepare the protein solution. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
Dissolve the maleimide reagent in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a quenching reagent to a final concentration of 10 mM and incubate for 15 minutes.
-
Purify the conjugate using a desalting column.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a two-step process involving initial modification of a protein with an azide group followed by reaction with a strained alkyne.
Step 1: Azide Modification of Protein
-
Follow the procedure in Protocol 1, substituting an azide-NHS ester (e.g., Azide-PEG4-NHS ester) for the generic NHS ester crosslinker.
Step 2: SPAAC Reaction
-
To the azide-modified protein, add a 2- to 5-fold molar excess of the strained alkyne (e.g., DBCO-functionalized molecule).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using a desalting column or size-exclusion chromatography.
Visualizations
Caption: A generalized workflow for bioconjugation experiments.
Caption: Comparison of different bioconjugation reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bioconjugation: Unveiling the Advantages of Mal-PEG36-NHS Ester
In the intricate world of scientific research and drug development, the precise and stable linkage of molecules is paramount. Bioconjugation, the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, has become an indispensable tool. At the heart of this technology are crosslinking reagents, the molecular bridges that enable the creation of everything from antibody-drug conjugates (ADCs) to sophisticated diagnostic tools.
This guide provides a comprehensive comparison of Mal-PEG36-NHS ester, a popular and versatile crosslinker, with its alternatives. We will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.
Introducing this compound: The Flexible Connector
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: a maleimide and an N-hydroxysuccinimide (NHS) ester.[1] These groups are connected by a 36-unit polyethylene glycol (PEG) spacer. This unique structure underpins its key advantages.
The maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found in the amino acid cysteine, to form a stable thioether bond.[2] The NHS ester , on the other hand, reacts with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[2]
The long, hydrophilic PEG36 spacer is the defining feature of this reagent. It imparts several beneficial properties to the resulting conjugate:
-
Increased Solubility: The PEG chain enhances the water solubility of the crosslinker and the final bioconjugate, which is particularly advantageous when working with hydrophobic molecules that are prone to aggregation.
-
Reduced Steric Hindrance: The long, flexible PEG spacer minimizes steric hindrance, allowing for more efficient conjugation to bulky molecules.
-
Improved Pharmacokinetics: In therapeutic applications, the PEG chain can increase the hydrodynamic radius of the conjugate, prolonging its circulation half-life in the body.[3]
-
Reduced Immunogenicity: PEGylation can shield the bioconjugate from the host's immune system, reducing its immunogenicity.[3]
The Chemical Landscape of Bioconjugation: A Comparison of Crosslinkers
While this compound offers significant advantages, a range of alternative crosslinking strategies exist, each with its own set of strengths and weaknesses. The choice of a crosslinker depends on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the linkage, and the reaction conditions.
Traditional Maleimide-NHS Ester Crosslinkers: SMCC and Sulfo-SMCC
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfo-SMCC, are widely used heterobifunctional crosslinkers that, like this compound, feature a maleimide and an NHS ester group. The primary difference lies in the spacer arm.
| Feature | This compound | SMCC | Sulfo-SMCC |
| Spacer Arm | Long, flexible PEG chain (36 units) | Short, rigid cyclohexane ring | Short, rigid cyclohexane ring with a sulfonate group |
| Solubility | High water solubility | Requires organic solvent (e.g., DMSO, DMF) | Water-soluble |
| Steric Hindrance | Low | High | High |
| Applications | ADCs, PROTACs, PEGylation, nanoparticle functionalization | Antibody-enzyme conjugates, hapten-carrier conjugates | Antibody-enzyme conjugates, hapten-carrier conjugates in aqueous solutions |
Alternatives to NHS Esters: TFP Esters
Tetrafluorophenyl (TFP) esters are an alternative to NHS esters for reacting with primary amines. The primary advantage of TFP esters is their increased stability against hydrolysis in aqueous solutions, especially at higher pH values. This can lead to higher conjugation efficiencies.
| Feature | NHS Ester | TFP Ester |
| Reactive Group | N-hydroxysuccinimide ester | Tetrafluorophenyl ester |
| Stability | Prone to hydrolysis, especially at pH > 8 | More stable against hydrolysis than NHS esters |
| Reaction pH | Optimal at pH 7.2-8.5 | Optimal at slightly higher pH than NHS esters |
| Byproduct | N-hydroxysuccinimide | Tetrafluorophenol |
Hydrolytic Stability Comparison of NHS and TFP Esters:
| pH | NHS Ester Half-life | TFP Ester Half-life |
| 7.0 | ~4-5 hours (at 0°C) | ~9.5 hours |
| 8.0 | ~1 hour (at room temp) | ~3 hours |
| 10.0 | ~10 minutes (at 4°C) | ~6.5 hours |
| (Data compiled from multiple sources and should be considered illustrative) |
Bioorthogonal Chemistries: Click Chemistry and Hydrazone/Oxime Ligation
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions offer high specificity and efficiency.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry. It involves the reaction between an azide and an alkyne to form a stable triazole linkage. This reaction is highly specific and efficient, and it can be performed in aqueous solutions over a wide pH range. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that is particularly useful for in vivo applications.
Hydrazone/Oxime Ligation: This chemistry involves the reaction between a hydrazide or aminooxy group and an aldehyde or ketone to form a hydrazone or oxime bond, respectively. These reactions are also highly specific and can be performed under mild conditions.
| Feature | Maleimide-Thiol Chemistry | Click Chemistry (CuAAC) | Hydrazone/Oxime Ligation |
| Reactive Groups | Maleimide + Thiol | Azide + Alkyne | Hydrazide/Aminooxy + Aldehyde/Ketone |
| Specificity | High for thiols at pH 6.5-7.5 | Very high (bioorthogonal) | Very high (bioorthogonal) |
| Catalyst | None required | Copper(I) | Generally none, but can be catalyzed by aniline |
| Stability of Linkage | Stable thioether bond | Very stable triazole ring | Reversible under acidic conditions (hydrazone) |
| Advantages | Well-established, fast kinetics | High specificity, high yield, bioorthogonal | Bioorthogonal, tunable stability |
| Disadvantages | Potential for maleimide hydrolysis at high pH | Requires copper catalyst (toxic to cells) for CuAAC | Slower kinetics than click chemistry |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key experiments.
Protocol 1: Two-Step Antibody Conjugation using Mal-PEGn-NHS Ester
This protocol describes the conjugation of a sulfhydryl-containing molecule to an antibody using a Mal-PEGn-NHS ester.
Materials:
-
Antibody (Protein-NH2) in an amine-free buffer (e.g., PBS, pH 7.2)
-
Sulfhydryl-containing molecule (Protein-SH)
-
Mal-PEGn-NHS Ester
-
Anhydrous DMSO or DMF
-
Desalting column
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Dissolve the antibody in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the Mal-PEGn-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction of NHS Ester with Antibody:
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
-
Reaction of Maleimide with Sulfhydryl-Containing Molecule:
-
Add the sulfhydryl-containing molecule to the maleimide-activated antibody.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine).
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.
Protocol 2: Protein Labeling with SMCC
This protocol outlines the labeling of a protein with a sulfhydryl-containing molecule using SMCC.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SMCC
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Protein Activation:
-
Dissolve the amine-containing protein in Reaction Buffer.
-
Dissolve SMCC in DMSO or DMF and add it to the protein solution (typically a 10- to 20-fold molar excess).
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with Reaction Buffer.
-
Conjugation:
-
Add the sulfhydryl-containing molecule to the maleimide-activated protein.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Purify the conjugate using an appropriate method (e.g., dialysis, chromatography).
Protocol 3: Bioconjugation via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes a general procedure for labeling an alkyne-modified biomolecule with an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA (copper chelating ligand)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-biomolecule in a suitable buffer.
-
Azide-molecule in DMSO or water.
-
CuSO₄ in water (e.g., 20 mM).
-
Sodium ascorbate in water (e.g., 100 mM, prepare fresh).
-
THPTA in water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a microfuge tube, combine the alkyne-biomolecule and the azide-molecule (typically a 2- to 10-fold molar excess of the azide).
-
Add the THPTA solution.
-
Add the CuSO₄ solution.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts.
Visualizing the Connections: Diagrams of Pathways and Workflows
To better understand the chemical processes and experimental steps involved, the following diagrams have been created using the DOT language.
Caption: Reaction pathway for this compound conjugation.
Caption: Overview of alternative bioconjugation chemistries.
Caption: A typical experimental workflow for bioconjugation.
Conclusion: Making the Right Connection
The field of bioconjugation offers a diverse toolkit for researchers and drug developers. This compound stands out as a powerful reagent, particularly when solubility, flexibility, and reduced immunogenicity are critical. Its long PEG spacer provides a distinct advantage over traditional, shorter crosslinkers like SMCC.
However, the emergence of highly specific and efficient bioorthogonal chemistries, such as click chemistry and hydrazone/oxime ligation, has expanded the possibilities for creating complex and well-defined bioconjugates. The choice of the optimal crosslinker is not a one-size-fits-all decision. It requires a careful consideration of the specific molecules involved, the desired properties of the final conjugate, and the experimental conditions. By understanding the advantages and limitations of each approach, researchers can confidently select the right tool to make the right connection, driving innovation in medicine and life sciences.
References
A Comparative Guide to the Characterization of Mal-PEG36-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the maleimide-polyethylene glycol-N-hydroxysuccinimide ester (Mal-PEG-NHS ester) linkage system remains a cornerstone for the development of targeted therapeutics, diagnostics, and other advanced biomaterials. The Mal-PEG36-NHS ester, in particular, offers a long, hydrophilic spacer arm that enhances solubility and reduces steric hindrance, making it a popular choice for conjugating proteins, peptides, and other biomolecules.[1][2] This guide provides an objective comparison of this compound conjugates with alternative bioconjugation strategies, supported by experimental data and detailed characterization protocols.
Performance Comparison of Bioconjugation Linkers
The selection of a linker is a critical step in the design of bioconjugates, directly influencing conjugation efficiency, conjugate stability, and the biological activity of the final product. While Mal-PEG-NHS esters are widely used, alternative chemistries such as "click" chemistry and other heterobifunctional crosslinkers like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) offer distinct advantages in certain applications.
Table 1: Quantitative Comparison of Common Bioconjugation Chemistries
| Feature | Mal-PEG-NHS Ester | Click Chemistry (SPAAC) | SMCC |
| Target Moieties | Primary amines (-NH₂) and thiols (-SH) | Azides (-N₃) and strained alkynes (e.g., DBCO) | Primary amines (-NH₂) and thiols (-SH) |
| Reaction pH | Amine reaction: 7.2-8.5; Thiol reaction: 6.5-7.5 | Typically physiological pH (7.4) | Amine reaction: 7.2-8.5; Thiol reaction: 6.5-7.5 |
| Reported Efficiency | Generally high, but can be variable depending on reaction conditions and steric hindrance. | Often >90% due to high specificity and favorable kinetics. | High, comparable to Mal-PEG-NHS ester. |
| Bond Stability | Amide bond is highly stable. Thioether bond is susceptible to retro-Michael reaction, especially in the presence of other thiols.[3] | Triazole ring is exceptionally stable under physiological conditions.[4] | Amide bond is highly stable. Thioether bond stability is similar to Mal-PEG-NHS ester conjugates. |
| Key Advantage | Commercially available with various PEG lengths, straightforward two-step conjugation. | Bioorthogonal reaction with high specificity and rapid kinetics, ideal for complex biological systems.[5] | Well-established chemistry with a rigid cyclohexane spacer that can influence conjugate geometry. |
| Considerations | Potential for side reactions and hydrolysis of the NHS ester. Instability of the maleimide-thiol linkage in vivo. | Requires introduction of azide and alkyne handles into the biomolecules. | Less hydrophilic than PEG linkers, which may affect solubility and aggregation. |
Experimental Workflows and Characterization
Accurate characterization of bioconjugates is essential to ensure their quality, efficacy, and safety. This involves confirming successful conjugation, determining the degree of labeling (e.g., drug-to-antibody ratio, DAR), assessing purity, and evaluating stability.
Conjugation Workflow
The following diagram illustrates a typical two-step conjugation process using a Mal-PEG-NHS ester to link two proteins.
Detailed Experimental Protocols
I. General Protocol for Antibody Conjugation with this compound
This protocol describes the conjugation of a molecule containing a free thiol group to an antibody using this compound.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., TCEP), if antibody disulfides need to be reduced
-
Desalting columns
Procedure:
-
Antibody Preparation: If targeting native cysteines is not intended, ensure the antibody is in an amine-free buffer. If targeting interchain disulfides, partially reduce the antibody with a controlled amount of reducing agent.
-
NHS Ester Reaction:
-
Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 7.0).
-
Maleimide Reaction:
-
Immediately add the thiol-containing molecule to the purified, maleimide-activated antibody. A 2- to 5-fold molar excess of the thiol-containing molecule over the antibody is typically used.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 30 minutes.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove unreacted thiol-containing molecules and other impurities.
II. Characterization by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius and is a primary method for assessing conjugate purity and detecting aggregation.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for proteins (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0
-
Protein conjugate sample (0.5-1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter the protein conjugate sample through a 0.22 µm syringe filter.
-
Injection and Analysis: Inject a defined volume (e.g., 20-100 µL) of the sample onto the column. Monitor the elution profile at 280 nm.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the monomeric conjugate, as well as any high molecular weight aggregates or low molecular weight fragments. The percentage of each species can be calculated from the peak areas.
III. Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to determine the molecular weight of the conjugate and to calculate the degree of PEGylation or drug-to-antibody ratio (DAR).
Instrumentation and Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)
-
Protein conjugate sample (1-5 mg/mL)
Procedure:
-
Sample-Matrix Preparation: Mix the protein conjugate sample with the matrix solution in a 1:1 to 1:10 ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Data Acquisition: Acquire mass spectra in the appropriate mass range for the expected conjugate. Linear mode is typically used for large molecules.
-
Data Analysis: The mass spectrum will show a series of peaks corresponding to the unconjugated protein and the protein conjugated with one, two, three, or more linker-payload molecules. The average molecular weight can be used to calculate the average degree of conjugation.
Alternative Bioconjugation Strategies
While Mal-PEG-NHS ester chemistry is robust, certain applications may benefit from alternative approaches that offer enhanced stability or bioorthogonality.
Thioether Bond Stability
A known limitation of maleimide-based conjugation is the potential for the thioether bond to undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of endogenous thiols like glutathione. This can be a concern for in vivo applications where long-term stability is required.
Table 2: Comparative Stability of Maleimide vs. Alternative Thiol-Reactive Chemistries
| Linkage Chemistry | Stability Feature | Advantage |
| Maleimide | Susceptible to retro-Michael reaction. | Well-established and widely used. |
| Thiazolidine | Formed from reaction with N-terminal cysteine, more stable than standard thioether. | Increased stability at physiological pH. |
| Mono-sulfone | Forms a stable linkage that is resistant to thiol exchange. | Offers significantly improved stability over maleimide conjugates. |
Amine-Reactive Chemistry: NHS vs. TFP Esters
Tetrafluorophenyl (TFP) esters have emerged as an alternative to NHS esters for amine modification. TFP esters are generally more resistant to hydrolysis in aqueous buffers, which can lead to higher conjugation efficiencies, especially at higher pH.
Conclusion
The this compound is a versatile and widely used crosslinker for bioconjugation. Its long, hydrophilic PEG chain offers significant advantages in terms of solubility and reduced steric hindrance. However, researchers must be mindful of the potential for hydrolysis of the NHS ester and the stability of the maleimide-thiol linkage. A thorough characterization of the resulting conjugates using techniques such as SEC-HPLC and MALDI-TOF MS is crucial for ensuring the quality and performance of the final product. For applications requiring enhanced stability or bioorthogonality, alternative linker chemistries, including those that form more stable thioether bonds or utilize click chemistry, should be considered. The choice of the optimal linker and conjugation strategy will ultimately depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated and the desired properties of the final conjugate.
References
A Researcher's Guide to Analytical Methods for Mal-PEG36-NHS Ester Quantification
For researchers, scientists, and drug development professionals, the precise quantification of heterobifunctional crosslinkers like Maleimide-PEG36-N-hydroxysuccinimide ester (Mal-PEG36-NHS ester) is critical for the successful development of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.[1] This guide provides a comparative overview of key analytical methods for the quantification of this compound and its alternatives, supported by experimental data and detailed protocols.
The analytical techniques for quantifying this compound can be broadly categorized based on the part of the molecule they target: the entire molecule, the PEG linker, the NHS ester group, or the maleimide group. This guide will delve into High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for characterizing the entire molecule and the PEG chain. Additionally, UV-Vis spectrophotometric methods for the quantification of the reactive NHS ester and maleimide functional groups will be discussed.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific information required (e.g., purity, concentration, identity), the sample matrix, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC-UV | Separation based on hydrophobicity. | High resolution, good for purity assessment and quantification.[2] | May require derivatization for molecules without a chromophore. | Purity determination and quantification of the linker. |
| SEC-HPLC-UV/RI | Separation based on hydrodynamic volume (size). | Good for analyzing aggregates and separating unreacted PEG.[3][4] | Lower resolution for molecules of similar size.[3] | Analysis of PEGylated proteins and detection of free PEG. |
| LC-MS (ESI/Q-TOF) | Separation by HPLC coupled with mass-to-charge ratio detection. | High sensitivity and specificity, provides molecular weight confirmation. | Complex spectra for polydisperse PEGs, potential for ion suppression. | Definitive identification and quantification of the linker and its conjugates. |
| MALDI-TOF-MS | Soft ionization technique for determining the molecular weight of large molecules. | Good for analyzing polydispersity of PEG chains. | Less suitable for coupling with liquid chromatography. | Characterization of PEG linker chain length distribution. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantification without a reference standard. | Lower sensitivity compared to MS, requires higher sample concentrations. | Structural elucidation and purity assessment of the linker. |
| UV-Vis Spectrophotometry (NHS Ester) | Measures the absorbance of the released NHS or sulfo-NHS group. | Simple, rapid, and cost-effective. | Indirect method, susceptible to interference from other absorbing species. | Quantification of NHS ester concentration. |
| UV-Vis Spectrophotometry (Maleimide) | Indirectly quantifies maleimide by reacting it with a thiol and measuring the unreacted thiol. | Established and straightforward method (e.g., Ellman's test). | Indirect, requires an additional reaction step. | Quantification of maleimide group concentration. |
Alternative Crosslinkers
Several alternatives to this compound are available for bioconjugation, each with distinct reactive groups and applications.
| Crosslinker | Reactive Towards | Key Features | Common Quantification Methods |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Amine, Sulfhydryl | A popular non-PEGylated crosslinker. | HPLC, MS, Ellman's test for maleimide quantification. |
| DBCO-PEG-NHS Ester | Amine, Azide (via SPAAC) | Enables copper-free click chemistry, which is beneficial for cellular applications. | HPLC, MS, NMR. |
| TCO-PEG-NHS Ester | Amine, Tetrazine (via iEDDA) | Features extremely fast reaction kinetics, suitable for low concentration applications. | HPLC, MS, UV-Vis (for tetrazine). |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for assessing the purity and concentration of this compound.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detector: UV at 214 nm and 260 nm (for NHS ester).
-
Sample Preparation: Prepare a stock solution of the this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration (e.g., 10 µM) with the initial mobile phase composition.
-
Quantification: Generate a standard curve using known concentrations of a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides definitive identification and quantification.
-
LC System: Use the same RP-HPLC conditions as described above.
-
Mass Spectrometer: An Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 300 to 2000.
-
Data Analysis: The deconvoluted mass spectrum should show a distribution of peaks corresponding to the different PEG oligomers, each separated by 44 Da (the mass of one ethylene glycol unit). Quantification can be achieved using an appropriate internal standard.
¹H NMR Spectroscopy
For structural confirmation and purity assessment.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis:
-
The characteristic peaks for the PEG linker are typically observed around 3.6 ppm.
-
Protons of the maleimide group will appear around 6.7-6.8 ppm.
-
The succinimide protons of the NHS ester are expected around 2.8-2.9 ppm.
-
-
Quantification: The purity can be determined by comparing the integration of the characteristic peaks of the linker to those of a known internal standard.
Spectrophotometric Quantification of NHS Ester
This method quantifies the active NHS ester functionality.
-
Principle: The NHS ester is hydrolyzed in an alkaline solution, releasing N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.
-
Procedure:
-
Prepare a 0.1 M aqueous ammonia solution.
-
Add a known amount of the this compound to the ammonia solution.
-
Measure the absorbance at 260 nm between 5 and 20 minutes after mixing.
-
Calculate the concentration using the molar extinction coefficient of NHS under these conditions.
-
-
Note: This method is susceptible to interference from pre-existing hydrolyzed NHS ester in the sample. A more robust method involves reacting the NHS ester with excess ethanolamine and quantifying the remaining ethanolamine with 2,4,6-trinitrobenzenesulfonic acid (TNBS).
Spectrophotometric Quantification of Maleimide
This indirect method quantifies the maleimide group.
-
Principle: The maleimide group reacts quantitatively with a known excess of a thiol-containing compound (e.g., L-cysteine). The remaining unreacted thiol is then quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB), which produces a colored product with a maximum absorbance at 412 nm.
-
Procedure:
-
React a known amount of the this compound with a known excess of L-cysteine at pH 6.5-7.5 for 2 hours.
-
Add Ellman's reagent to the reaction mixture.
-
Measure the absorbance at 412 nm.
-
The amount of maleimide is determined by the difference between the initial amount of L-cysteine and the amount that remained after the reaction.
-
Visualizations
Caption: Experimental workflow for RP-HPLC analysis of this compound.
Caption: Workflow for LC-MS analysis of this compound.
Caption: Relationship between this compound components and analytical methods.
References
Mal-PEG36-NHS Ester: A Superior Crosslinking Tool for Bioconjugation
A detailed comparison of Mal-PEG36-NHS ester with alternative crosslinkers, supported by experimental data, reveals its enhanced efficiency, solubility, and flexibility in advanced bioconjugation applications.
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical to the success of their experiments. This compound has emerged as a leading candidate for creating stable and effective bioconjugates. This guide provides an in-depth analysis of its performance against other common crosslinkers, supported by experimental protocols and data.
Superior Performance by Design
This compound is a heterobifunctional crosslinker featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 36-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique structure provides several advantages over traditional crosslinkers. The maleimide group specifically and efficiently reacts with sulfhydryl groups (-SH) on molecules like cysteine residues in proteins, while the NHS ester forms stable amide bonds with primary amines (-NH2) found on lysine residues.[2][]
The defining feature of this crosslinker is its long, hydrophilic PEG36 spacer. This spacer imparts increased water solubility to the crosslinker and the resulting conjugate, which can prevent aggregation, a common issue with hydrophobic crosslinkers. Furthermore, the flexible PEG chain minimizes steric hindrance, allowing for more efficient conjugation to bulky molecules.
Head-to-Head Comparison: this compound vs. Alternatives
To illustrate the practical advantages of this compound, this section compares its performance with a common non-PEGylated alternative, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
| Feature | This compound | SMCC | References |
| Solubility | High water solubility | Low water solubility, requires organic co-solvents | |
| Flexibility | High, due to the long PEG chain | Rigid cyclohexane linker | |
| Risk of Aggregation | Low, hydrophilic PEG spacer reduces aggregation of conjugates | Higher, due to hydrophobic nature | |
| Steric Hindrance | Minimized by the long, flexible spacer | Can be significant, limiting access to conjugation sites | |
| Reaction pH (Maleimide) | 6.5 - 7.5 | 6.5 - 7.5 | |
| Reaction pH (NHS Ester) | 7.0 - 8.5 | 7.0 - 8.5 |
Quantitative Analysis of Crosslinking Efficiency
The efficiency of a crosslinker is paramount in bioconjugation, directly impacting the yield and purity of the final product. In the context of antibody-drug conjugate (ADC) development, the drug-to-antibody ratio (DAR) is a critical quality attribute that is influenced by the linker.
For instance, in the preparation of an ADC, a higher DAR might be achieved with a PEGylated linker due to reduced steric hindrance, allowing more drug molecules to attach to the antibody. However, it's important to note that a very high DAR can sometimes negatively impact the ADC's properties, and optimization is key.
Experimental Protocols
Detailed methodologies are essential for reproducible and successful bioconjugation experiments. Below are representative protocols for protein-protein conjugation using this compound.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol is ideal for linking two different proteins, one with available amines and the other with available sulfhydryls.
Materials:
-
Protein-A (with primary amines)
-
Protein-B (with free sulfhydryls)
-
This compound
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Activation of Protein-A:
-
Dissolve Protein-A in Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the Protein-A solution.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein-B:
-
Immediately add the maleimide-activated Protein-A to Protein-B (dissolved in Conjugation Buffer) at a desired molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted proteins.
-
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.
In the study of signaling pathways, crosslinkers can be used to "capture" transient protein-protein interactions. For example, to investigate the interaction between a receptor tyrosine kinase (RTK) and a downstream signaling protein (e.g., Grb2), a cell-permeable version of a heterobifunctional crosslinker could be used.
Caption: Capturing an RTK-Grb2 interaction in the MAPK pathway.
Conclusion
This compound offers significant advantages for researchers in bioconjugation due to its enhanced solubility, flexibility, and efficiency. The long PEG spacer not only improves the handling and performance of the crosslinker but also enhances the properties of the final bioconjugate, making it a superior choice for a wide range of applications, from basic research to the development of novel therapeutics. The provided protocols and diagrams serve as a starting point for harnessing the full potential of this advanced crosslinking reagent.
References
In Vivo Stability of Maleimide-Based Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugation is a critical determinant of a therapeutic's efficacy and safety. An unstable linker can lead to premature cleavage of a payload, such as a drug or imaging agent, resulting in off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the in vivo stability of the commonly used Mal-PEG36-NHS ester linkage with alternative technologies, supported by experimental data and detailed methodologies.
The this compound is a heterobifunctional crosslinker widely employed to connect amine-containing molecules to thiol-containing molecules. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines to form a stable amide bond, while the maleimide group reacts with thiols (sulfhydryl groups), typically from cysteine residues in proteins, to form a thiosuccinimide linkage. While the amide bond formed by the NHS ester is generally stable under physiological conditions, the thiosuccinimide linkage has been the subject of significant research due to its potential instability in vivo.[1][2]
The Challenge of Thiosuccinimide Instability
The primary mechanism of instability for the thiosuccinimide linkage is a retro-Michael reaction.[1][2] This reaction is essentially the reverse of the initial thiol-maleimide conjugation, leading to the deconjugation of the payload. This process can be facilitated by endogenous thiols, such as glutathione and albumin, which are present in significant concentrations in the bloodstream.[1] Premature release of a potent cytotoxic payload from an antibody-drug conjugate (ADC), for example, is a major safety concern.
Comparative Analysis of Linkage Technologies
To address the instability of the traditional maleimide-thiol linkage, several alternative strategies have been developed. These can be broadly categorized as modifications to the maleimide chemistry to enhance stability and the use of entirely different chemical linkages.
| Linker Technology | Linkage Type | Key Stability Feature | In Vivo Stability Profile |
| Traditional Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction. | Prone to cleavage, leading to payload loss over time. |
| Hydrolyzed Maleimide | Ring-opened Maleamic Acid Thioether | The succinimide ring is hydrolyzed to a more stable, open-ring structure that is resistant to the retro-Michael reaction. | Significantly enhanced stability with reported half-lives exceeding two years for the ring-opened product. |
| Self-Stabilizing Maleimides (e.g., from Mal-Dap(Boc) DCHA) | Diaminopropionic acid-based maleimide | Engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring, forming a stable product. | Demonstrates a dramatic improvement in payload retention compared to conventional maleimide linkers in in vivo models. |
| Thiazine Linker | Thiazine | Formed via a chemical rearrangement when a peptide with an N-terminal cysteine is conjugated to a maleimide reagent. | Degrades markedly slower than the thioether conjugate and is over 20 times less susceptible to glutathione adduct formation. |
| Julia-Kocienski-like Reagents | Not explicitly detailed in snippets | Forms a stable linkage with thiols. | Described as a serum-stable alternative to maleimide-based conjugation. |
Quantitative Stability Data
A direct comparison in a rat model between an ADC with a self-stabilizing maleimide linker and one with a conventional maleimidocaproyl (mc) linker demonstrated a significant difference in payload retention.
| Time Point | % Payload Remaining (Self-Stabilizing Maleimide) | % Payload Remaining (Conventional Maleimide) |
| Day 1 | >95% | ~70% |
| Day 7 | ~90% | ~50% |
Data adapted from a study comparing a self-stabilizing maleimido-diaminopropionic acid (DPR) linker to a standard maleimidocaproyl (mc) linker in a rat model.
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the development of safe and effective bioconjugates. The following are generalized protocols for key experiments used to evaluate the in vivo and in vitro stability of these linkages.
In Vivo Stability Assessment in Animal Models
Objective: To quantify the in vivo stability of the linker by measuring the average number of drug molecules attached to the antibody (Drug-to-Antibody Ratio, DAR) over time in circulation.
Methodology:
-
Animal Model: Typically, rats (e.g., Sprague-Dawley) or mice are used for these studies.
-
ADC Administration: A single intravenous (IV) dose of the antibody-drug conjugate is administered to the animals (e.g., 1 mg/kg).
-
Sample Collection: Blood samples are collected at various time points post-injection (e.g., 1 hour, 6 hours, 1 day, 2 days, 4 days, 7 days).
-
Sample Processing: Plasma is isolated from the blood samples.
-
Analysis: The concentration of the total antibody and the intact ADC in the plasma samples are measured using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: The DAR is calculated at each time point by dividing the concentration of the intact ADC by the total antibody concentration. The rate of decrease in DAR over time is used to determine the in vivo half-life of the linker.
In Vitro Whole Blood Stability Assay
Objective: To determine the stability of a bioconjugate in a more physiologically relevant environment that includes all blood components, which has shown better correlation with in vivo outcomes compared to plasma-only assays.
Methodology:
-
Sample Preparation: The test conjugate is incubated in fresh whole blood from the species of interest (e.g., mouse, rat, human) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48 hours).
-
Sample Processing: The antibody-drug conjugate is isolated from the whole blood, often using affinity capture techniques.
-
Analysis: The integrity of the conjugate is analyzed by LC-MS to determine the extent of drug loss or modification.
-
Data Analysis: The percentage of intact conjugate remaining at each time point is calculated relative to the 0-hour time point.
Signaling Pathways and Experimental Workflows
Caption: In vivo degradation pathway of a traditional maleimide conjugate.
Caption: Stabilization of the maleimide linkage through ring hydrolysis.
Caption: Workflow for assessing in vivo stability of antibody-drug conjugates.
Conclusion
The stability of the linkage chemistry is a critical determinant of the safety and efficacy of bioconjugates. While the traditional thiol-maleimide linkage has been widely used, its susceptibility to in vivo cleavage via the retro-Michael reaction has driven the development of more stable alternatives. Strategies such as promoting the hydrolysis of the thiosuccinimide ring and the development of next-generation maleimides have shown significant promise in enhancing conjugate stability, thereby improving their therapeutic index. For researchers and drug developers, the selection of an appropriate linker technology should be guided by a thorough understanding of these stability profiles and validated by robust in vivo and in vitro experimental data.
References
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of an antibody-drug conjugate (ADC) is a multifaceted process where the choice of linker—the molecular bridge between the antibody and the cytotoxic payload—is a critical determinant of therapeutic success. The decision between a cleavable and a non-cleavable linker profoundly influences the ADC's mechanism of action, stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational ADC design and development.
Executive Summary
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Action | Payload release triggered by specific conditions in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione). | Payload release requires complete lysosomal degradation of the antibody. |
| Bystander Effect | Capable of inducing a bystander effect, killing neighboring antigen-negative tumor cells. | Generally, a limited or absent bystander effect. |
| Plasma Stability | Can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity. | Typically exhibit higher plasma stability, leading to a wider therapeutic window. |
| Payload | Releases the payload in its native, potent form. | Releases the payload with an attached amino acid residue from the antibody, which may alter its properties. |
| Tumor Heterogeneity | Advantageous for treating heterogeneous tumors with varied antigen expression. | More suitable for homogeneous tumors with high antigen expression. |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 (High HER2) | Cleavable (vc) | MMAE | ~13-50 |
| Trastuzumab-MCC-DM1 | HER2 | SK-BR-3 (High HER2) | Non-cleavable (MCC) | DM1 | Not specified in direct comparison |
| Trastuzumab-vc-MMAE | HER2 | MDA-MB-361 (Moderate HER2) | Cleavable (vc) | MMAE | ~25-80 |
| Trastuzumab-MCC-DM1 | HER2 | MDA-MB-361 (Moderate HER2) | Non-cleavable (MCC) | DM1 | Not specified in direct comparison |
| Trastuzumab-vc-MMAE | HER2 | JIMT-1 (Low HER2) | Cleavable (vc) | MMAE | Not specified in direct comparison |
| Trastuzumab-MCC-DM1 | HER2 | JIMT-1 (Low HER2) | Non-cleavable (MCC) | DM1 | Not specified in direct comparison |
| GSH-cleavable ADC | HER2 | SKBR3 (HER2+) | Cleavable (GSH-sensitive) | Not specified | Potent, comparable to non-cleavable |
| Non-cleavable ADC | HER2 | SKBR3 (HER2+) | Non-cleavable | Not specified | Potent |
| GSH-cleavable ADC | HER2 | BT474 (HER2+) | Cleavable (GSH-sensitive) | Not specified | Potent, comparable to non-cleavable |
| Non-cleavable ADC | HER2 | BT474 (HER2+) | Non-cleavable | Not specified | Potent |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1), drug-to-antibody ratio (DAR), and the specific experimental conditions.
In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a key measure of an ADC's anti-cancer activity in vivo.
| ADC | Tumor Model | Dosing | Outcome | Citation |
| Trastuzumab-MMAE (cleavable linker) | JIMT-1 (low HER2) | Not specified | Superior efficacy compared to T-DM1 | [1][2] |
| Trastuzumab-DM1 (T-DM1, non-cleavable linker) | JIMT-1 (low HER2) | Not specified | Less efficacious than Trastuzumab-MMAE | [1][2] |
| Trastuzumab-MCC-DM1 (non-cleavable) | KPL-4 (trastuzumab-sensitive) | 15 mg/kg, single i.v. injection | Complete tumor regression | [3] |
| Trastuzumab-MCC-DM1 (non-cleavable) | MMTV-HER2 Fo5 (trastuzumab-resistant) | 1, 3, 10, 15, 30 mg/kg, once every 3 weeks | Dose-dependent tumor response |
Plasma Stability
The stability of the linker in plasma is crucial for minimizing off-target toxicity. The data below shows the percentage of payload released from the ADC over time in different plasma matrices.
| Linker Type | Payload | Plasma Source | Incubation Time | % Payload Release | Citation |
| vc-MMAE | MMAE | Human | 6 days | < 1% | |
| vc-MMAE | MMAE | Cynomolgus Monkey | 6 days | < 1% | |
| vc-MMAE | MMAE | Rat | 6 days | ~2.5 - 4% | |
| vc-MMAE | MMAE | Mouse | 6 days | ~25% | |
| MC-VC-PAB | MMAE | Mouse | Not specified | Relatively unstable |
Note: The instability of the valine-citrulline (vc) linker in rodent plasma is attributed to the activity of the enzyme carboxylesterase 1c (Ces1c).
Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.
Cleavable Linker Mechanism
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This controlled release can be triggered by:
-
Enzymes: Proteases like cathepsin B, which are often overexpressed in tumors, can cleave specific peptide sequences (e.g., valine-citrulline) in the linker.
-
pH: The acidic environment of endosomes and lysosomes (pH 4.5-6.5) can hydrolyze acid-labile linkers (e.g., hydrazones).
-
Glutathione: The high intracellular concentration of glutathione can reduce disulfide bonds within the linker, releasing the payload.
This targeted release allows the potent cytotoxic drug to exert its effect on the cancer cell and potentially on neighboring cancer cells through the bystander effect .
Caption: Mechanism of a cleavable linker ADC.
Non-Cleavable Linker Mechanism
Non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload is entirely dependent on the degradation of the antibody component of the ADC within the lysosome of the target cell. This process releases the payload still attached to the linker and an amino acid residue from the antibody. This payload-linker-amino acid complex is typically charged and less membrane-permeable, which limits the bystander effect but contributes to lower off-target toxicity.
Caption: Mechanism of a non-cleavable linker ADC.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the existing medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, fluorescently labeled (e.g., with GFP)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
ADC and isotype control ADC
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with various concentrations of the ADC and isotype control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging: Acquire images using a fluorescence microscope at different time points. The fluorescent signal will distinguish the Ag- bystander cells.
-
Data Analysis: Quantify the number of viable and dead fluorescent Ag- cells in the co-culture compared to the Ag- monoculture control to determine the extent of bystander killing.
References
The Balancing Act: How PEG Linker Length Dictates Bioconjugate Efficacy and Safety
A comparative guide for researchers, scientists, and drug development professionals on the critical role of Polyethylene Glycol (PEG) linker length in optimizing the therapeutic potential of bioconjugates.
The design and synthesis of bioconjugates, particularly antibody-drug conjugates (ADCs), represent a frontier in targeted therapy. A critical, yet often underestimated, component in the design of these complex molecules is the linker that connects the biological moiety to the payload. Among the various linker technologies, polyethylene glycol (PEG) has garnered significant attention for its ability to favorably modulate the physicochemical and pharmacological properties of the conjugate. The length of this PEG linker is a crucial parameter that can profoundly influence a bioconjugate's solubility, stability, pharmacokinetics (PK), pharmacodynamics (PD), and immunogenicity, ultimately determining its therapeutic index.
This guide provides an objective comparison of the impact of different PEG linker lengths on the properties of bioconjugates, supported by experimental data. By understanding these relationships, researchers can make more informed decisions in the rational design of next-generation targeted therapeutics.
Impact on Physicochemical Properties
One of the primary motivations for incorporating PEG linkers is to address the challenges posed by hydrophobic payloads. Many potent cytotoxic agents used in ADCs are poorly soluble in aqueous environments, which can lead to aggregation and rapid clearance from circulation. The inherent hydrophilicity of PEG can counteract this, improving the overall solubility and stability of the conjugate.[1][2] Longer PEG chains are generally more effective at solubilizing hydrophobic drugs, enabling higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's integrity.[1][2]
Comparative Analysis of PEG Linker Length on Conjugate Properties
The selection of an optimal PEG linker length is a delicate balance between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0x | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~6.5 | 0.76x | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~4.0 | 0.47x | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~3.5 | 0.41x | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~3.0 | 0.35x | Non-binding IgG-MMAE (DAR 8) |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[3]
Table 2: Influence of PEG Linker Length on In Vivo Efficacy and Pharmacokinetics
| PEG Linker Length | Plasma Half-life | Tumor Exposure (AUC) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference Molecule/Model |
| No PEG | - | - | 11% | L540cy Tumor Xenograft |
| PEG2 | - | Similar to PEG4 | 35-45% | L540cy Tumor Xenograft |
| PEG4 | - | Similar to PEG2 | 35-45% | L540cy Tumor Xenograft |
| PEG8 | Longer than shorter PEGs | Significantly higher than PEG2/4 | 75-85% | L540cy Tumor Xenograft |
| PEG12 | Similar to PEG8/24 | Similar to PEG8/24 | 75-85% | L540cy Tumor Xenograft |
| PEG24 | Similar to PEG8/12 | Similar to PEG8/12 | 75-85% | L540cy Tumor Xenograft |
| 4 kDa | 2.5-fold increase vs. no PEG | - | - | Affibody-Drug Conjugate |
| 10 kDa | 11.2-fold increase vs. no PEG | - | Enhanced vs. shorter PEGs | Affibody-Drug Conjugate |
Data compiled from studies on ADCs in tumor-bearing xenograft mice and affibody-drug conjugates. It is important to note that a study on a PEGylated glucuronide-MMAE linker indicated that a PEG8 side chain was the minimum length for optimal slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this specific parameter.
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | PEG Linker Length | IC50 (nM) | Fold Change in Potency vs. No PEG |
| Affibody-Drug Conjugate | None | ~1 | 1.0x |
| Affibody-Drug Conjugate | 4 kDa | ~4.5 | 4.5x decrease |
| Affibody-Drug Conjugate | 10 kDa | ~22 | 22x decrease |
Data from a study on miniaturized affibody-based drug conjugates. This highlights a potential trade-off where longer PEG linkers, while beneficial for pharmacokinetics, may lead to reduced in vitro potency, possibly due to steric hindrance.
The Double-Edged Sword: Immunogenicity
PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins by shielding antigenic epitopes. Generally, longer PEG chains provide better shielding. However, there is growing evidence of an immune response against PEG itself, leading to the "accelerated blood clearance" (ABC) phenomenon, which can compromise the therapeutic efficacy of PEGylated drugs upon repeated administration. The molecular weight of the PEG can influence this response, with higher molecular weights sometimes associated with increased immunogenicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.
Synthesis and Purification of PEGylated Antibody-Drug Conjugates
A common strategy for synthesizing ADCs with varying PEG linker lengths involves the partial reduction of the antibody's interchain disulfide bonds, followed by conjugation with a drug-linker construct.
1. Antibody Partial Reduction:
-
A monoclonal antibody is treated with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation. The molar ratio of TCEP to antibody is optimized to achieve the desired average drug-to-antibody ratio (DAR).
2. Drug-Linker Synthesis:
-
The PEGylated linker-payload is synthesized separately. A discrete PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
3. Conjugation:
-
The drug-linker construct is added to the reduced antibody solution and incubated to allow for the covalent attachment of the linker to the antibody's sulfhydryl groups.
4. Purification:
-
The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.
Caption: Workflow for the synthesis and purification of a PEGylated ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Two common methods for its determination are UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
1. UV-Vis Spectroscopy:
-
The concentrations of the antibody and the conjugated drug are determined by measuring the absorbance of the ADC solution at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug).
-
The Beer-Lambert law is used to calculate the concentrations, and the DAR is determined from the molar ratio of the drug to the antibody.
2. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug-linker molecules, as each addition increases the hydrophobicity of the antibody.
-
An SEC-purified ADC sample is injected onto an HIC column with a decreasing salt gradient.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) elute as distinct peaks, and the average DAR can be calculated from the peak areas.
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against cancer cell lines.
-
Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free drug for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Efficacy (Antitumor) Study
This study evaluates the therapeutic efficacy of the ADC in a living organism, typically a mouse xenograft model.
-
Tumor Implantation: Mice are subcutaneously inoculated with human tumor cells.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Dosing: The PEGylated ADC, control formulations (e.g., non-PEGylated ADC, vehicle), are administered according to a specific dosing schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Caption: Workflow for an in vivo antitumor efficacy study.
Conclusion
The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of synthetic accessibility and potentially higher in vitro potency, longer linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, especially for conjugates with hydrophobic payloads. However, the potential for reduced in vitro activity and the induction of anti-PEG antibodies with longer chains must be carefully considered.
The optimal PEG linker length is not a one-size-fits-all solution and is likely specific to the antibody, payload, and target. Therefore, a systematic evaluation of a series of PEG linker lengths, following the experimental workflows outlined in this guide, is essential for the rational design of safer and more effective bioconjugates.
References
Safety Operating Guide
Proper Disposal of Mal-PEG36-NHS Ester: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Mal-PEG36-NHS ester, a moisture-sensitive and reactive compound. Following these procedures will help maintain a safe laboratory environment and ensure compliance with chemical waste regulations.
Core Principle: Deactivation Before Disposal
The key to safely disposing of this compound is to deactivate its reactive N-hydroxysuccinimide (NHS) ester group. NHS esters readily react with primary amines and can also hydrolyze in the presence of moisture.[1][2][3] This reactivity must be neutralized before the compound is discarded as chemical waste. Unused solutions of this compound should be treated and discarded promptly; do not store them for later use.[2][3]
Experimental Protocol: Deactivation of this compound Waste
This protocol details the methodology for quenching the reactivity of this compound prior to disposal.
Materials:
-
Waste solution containing this compound (in an organic solvent like DMSO or DMF, or an aqueous buffer).
-
Quenching solution (see table below for options).
-
Appropriate chemical waste container.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Prepare Quenching Solution: Based on the options provided in Table 1, prepare the chosen quenching solution. Ensure the final concentration of the quenching agent is sufficient to neutralize the amount of NHS ester in the waste. A significant molar excess of the quenching agent is recommended.
-
Transfer Waste: Carefully transfer the this compound waste solution to a suitable container (e.g., a beaker or flask) in a well-ventilated fume hood.
-
Add Quenching Solution: Slowly add the quenching solution to the waste container while stirring gently.
-
Incubate: Allow the mixture to react for at least one hour at room temperature to ensure complete deactivation of the NHS ester.
-
Dispose of as Chemical Waste: Following the incubation period, the deactivated solution should be disposed of in a properly labeled chemical waste container according to your institution's environmental health and safety guidelines.
Data Presentation: Quenching Solutions for NHS Ester Deactivation
The following table summarizes common quenching agents and their recommended concentrations for the deactivation of NHS esters.
| Quenching Reagent | Recommended Concentration | Notes |
| Tris Buffer | 20-50 mM | A common and effective quenching agent. Ensure the buffer's pH is near or slightly above neutral. |
| Glycine | 20-50 mM | An alternative primary amine that effectively quenches NHS esters. |
| Ethanolamine | 20-50 mM | Another suitable primary amine for deactivation. |
| Hydroxylamine | 10 mM | Can be used to quench the reaction. |
| Basic Hydrolysis | pH > 8.5 | Increasing the pH will accelerate the hydrolysis of the NHS ester, effectively deactivating it. The half-life at pH 8.6 can be as short as 10 minutes. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe deactivation and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, minimizing risks and ensuring a safe and compliant research environment.
References
Personal protective equipment for handling Mal-PEG36-NHS ester
This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for the handling of Mal-PEG36-NHS ester. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this bifunctional crosslinker.
This compound is a heterobifunctional linker featuring a maleimide group for thiol-specific conjugation and an N-hydroxysuccinimide (NHS) ester for efficient coupling with primary amines.[1] The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility.[1][2] While specific safety data sheets (SDS) for this compound are not always readily available, a comprehensive safety protocol can be established based on the reactivity of its functional groups.[3]
Immediate Safety Precautions
Due to the reactive nature of the maleimide and NHS ester moieties, appropriate personal protective equipment (PPE) must be worn at all times.[4] Maleimide compounds can be irritating and are potent thiol-reactive agents. NHS esters are moisture-sensitive and can cause skin and eye irritation.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses or goggles | Required to protect against splashes. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice. It is recommended to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat | A lab coat is mandatory to protect skin and clothing from potential splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area | All handling of the compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols. |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the reactivity and integrity of this compound. Both the maleimide and NHS ester groups are susceptible to hydrolysis.
Storage:
-
Store at -20°C, protected from light and moisture.
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Preparation of Solutions:
-
Use anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions.
-
Do not prepare large stock solutions in aqueous buffers, as the NHS ester will hydrolyze. Prepare aqueous solutions immediately before use and discard any unused portion.
Experimental Protocol: General Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace in a chemical fume hood.
-
Equilibration: Allow the vial of this compound to reach room temperature before opening.
-
Weighing: Weigh the desired amount of the solid compound in a clean, dry container.
-
Dissolution: Dissolve the compound in an appropriate anhydrous organic solvent (e.g., DMSO, DMF).
-
Reaction: For bioconjugation, the NHS ester is typically reacted with a primary amine at a pH of 7.0-7.5. The maleimide group reacts with a sulfhydryl group at a pH of 6.5-7.5. It is often recommended to perform the NHS ester reaction first.
-
Post-Reaction: After the reaction is complete, proceed immediately to the disposal plan for any unreacted material and contaminated supplies.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to local, state, and federal regulations. The primary step in disposal is the deactivation of the reactive NHS ester and maleimide groups.
Experimental Protocol: Deactivation and Disposal of this compound Waste
This protocol is for deactivating small quantities of the reagent typically used in a laboratory setting.
Materials:
-
Waste containing this compound (solid or in an organic solvent).
-
Quenching solution: 1 M Tris or glycine solution, or 1 M sodium hydroxide (NaOH) for hydrolysis.
-
A designated and labeled chemical waste container.
Procedure:
-
Preparation: In a chemical fume hood, place the waste material in a container that is large enough to accommodate the quenching solution. If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Quenching: Slowly add the quenching solution to the waste container.
-
Amine Quenching: Add a 1 M Tris or glycine solution. This will react with the NHS ester.
-
Hydrolysis: Alternatively, add 1 M NaOH. Be cautious as this reaction can be exothermic.
-
-
Incubation: Allow the mixture to stand for at least one hour at room temperature to ensure complete deactivation of the reactive groups.
-
Neutralization (if using NaOH): If hydrolysis with NaOH was performed, neutralize the solution with an appropriate acid.
-
Collection: Transfer the deactivated solution to a clearly labeled hazardous waste container.
-
Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste.
Workflow and Logical Relationships
The following diagram illustrates the key decision points and workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
